(2,5-Dibromopyridin-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dibromopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYOMUNJRGUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598820 | |
| Record name | (2,5-Dibromopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-54-3 | |
| Record name | (2,5-Dibromopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dibromopyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2,5-Dibromopyridin-4-yl)methanol
This technical guide provides a comprehensive overview of a multi-step synthesis protocol for (2,5-Dibromopyridin-4-yl)methanol, a valuable building block in pharmaceutical and materials science research. The described methodology is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Synthetic Strategy
The synthesis of this compound is achieved through a three-step process commencing with the synthesis of 2,5-dibromopyridine. This intermediate subsequently undergoes regioselective lithiation and carboxylation to yield 2,5-dibromoisonicotinic acid. The final step involves the reduction of the carboxylic acid functionality to the corresponding primary alcohol. An alternative final step involving esterification followed by reduction is also presented.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromopyridine
The initial step focuses on the synthesis of 2,5-dibromopyridine from 2-amino-5-bromopyridine via a Sandmeyer reaction.[1][2] This well-established method provides a reliable route to the dibrominated pyridine core.
Reaction Scheme:
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of hydrobromic acid (48%) is prepared.
-
Cuprous bromide (CuBr) is dissolved in the hydrobromic acid solution with stirring.
-
The mixture is cooled to a temperature between -5°C and 0°C using an ice-salt bath.
-
2-Amino-5-bromopyridine is added portion-wise to the cooled solution, maintaining the temperature below 5°C.
-
A solution of sodium nitrite (NaNO2) in water is added dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5°C.
-
The reaction is then allowed to warm to room temperature and stirred for a further 12-16 hours.
-
The mixture is neutralized with a sodium hydroxide solution to a pH of 7-8.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,5-dibromopyridine.
-
The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data:
| Reagent/Parameter | Molar Ratio/Value | Yield (%) | Reference |
| 2-amino-5-bromopyridine | 1.0 | - | [1] |
| Sodium Nitrite (NaNO2) | 1.2-1.5 | - | [1] |
| Cuprous Bromide (CuBr) | 0.1-0.3 | - | [1] |
| Hydrobromic Acid (48%) | Excess | - | [1] |
| Reaction Temperature | -5 to 5 °C | - | [1] |
| Reaction Time | 14-21 hours | 60-70 | [1] |
Step 2: Synthesis of 2,5-Dibromoisonicotinic Acid
This step involves the regioselective carboxylation of 2,5-dibromopyridine at the 4-position. This is achieved through a directed ortho-metalation (DoM) strategy, specifically lithiation, followed by quenching with solid carbon dioxide (dry ice).
Reaction Scheme:
Experimental Protocol:
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (n-BuLi) is added dropwise to generate lithium diisopropylamide (LDA) in situ.
-
A solution of 2,5-dibromopyridine in anhydrous THF is then added dropwise to the freshly prepared LDA solution at -78°C.
-
The resulting mixture is stirred at -78°C for 1-2 hours to ensure complete lithiation at the 4-position.[3]
-
The reaction mixture is then quenched by pouring it over an excess of crushed solid carbon dioxide (dry ice).
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to a pH of 3-4, leading to the precipitation of the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2,5-dibromoisonicotinic acid.
Quantitative Data:
| Reagent/Parameter | Molar Ratio/Value | Yield (%) | Reference |
| 2,5-dibromopyridine | 1.0 | - | [3] |
| n-Butyllithium | 1.1-1.2 | - | [3] |
| Diisopropylamine | 1.1-1.2 | - | [3] |
| Reaction Temperature | -78 °C | 80-90 | [3] |
| Reaction Time | 2-3 hours | - | [3] |
Step 3: Synthesis of this compound
The final step is the reduction of the carboxylic acid to the primary alcohol. Two effective methods are presented below.
Reaction Scheme:
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C under an inert atmosphere, a solution of 2,5-dibromoisonicotinic acid in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude this compound.
-
The product can be purified by column chromatography on silica gel.
Quantitative Data:
| Reagent/Parameter | Molar Ratio/Value | Yield (%) | Reference |
| 2,5-dibromoisonicotinic acid | 1.0 | - | General Knowledge |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5-2.0 | 70-85 | General Knowledge |
| Reaction Temperature | 0 °C to RT | - | General Knowledge |
| Reaction Time | 2.5-4.5 hours | - | General Knowledge |
This two-step sequence provides a milder alternative to the use of LiAlH₄.
B1: Esterification of 2,5-Dibromoisonicotinic Acid
Reaction Scheme:
Experimental Protocol:
-
A solution of 2,5-dibromoisonicotinic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the methyl ester.
B2: Reduction of the Ester
Reaction Scheme:
Experimental Protocol:
-
To a solution of methyl 2,5-dibromoisonicotinate in methanol at 0°C, sodium borohydride (NaBH₄) is added portion-wise.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2-3 hours.
-
The reaction is quenched by the careful addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford this compound.
Quantitative Data (for Method B):
| Step | Reagent/Parameter | Molar Ratio/Value | Yield (%) | Reference |
| Esterification | Sulfuric Acid | Catalytic | >90 | General Knowledge |
| Reaction Time | 4-6 hours | |||
| Reduction | Sodium Borohydride (NaBH₄) | 2.0-3.0 | 85-95 | General Knowledge |
| Reaction Time | 3-4 hours |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Alternative Reduction Pathway
Caption: Alternative two-step reduction via an ester intermediate.
References
Whitepaper: A Guide to the Synthesis of (2,5-Dibromopyridin-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of a robust and efficient two-step synthetic pathway for the preparation of (2,5-Dibromopyridin-4-yl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective formylation of commercially available 2,5-dibromopyridine to yield the key intermediate, 2,5-dibromopyridine-4-carbaldehyde. This is followed by a standard reduction of the aldehyde to the desired primary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to ensure clarity and reproducibility for researchers in the field.
Synthetic Pathway Overview
The synthesis of this compound from 2,5-dibromopyridine is efficiently achieved through a two-step process. The primary challenge lies in the selective introduction of a functional group at the C-4 position of the pyridine ring. This is accomplished through a directed metalation strategy using a strong, non-nucleophilic base, followed by quenching with an appropriate electrophile.
The two key transformations are:
-
Step 1: Regioselective Formylation: Deprotonation at the C-4 position of 2,5-dibromopyridine using Lithium Diisopropylamide (LDA) at low temperatures, followed by reaction with a formylating agent such as ethyl formate, yields 2,5-dibromopyridine-4-carbaldehyde.
-
Step 2: Aldehyde Reduction: The intermediate aldehyde is then reduced to the target alcohol, this compound, using a mild reducing agent like sodium borohydride (NaBH₄).
The overall workflow is depicted in the diagram below.
Experimental Protocols
The following protocols are based on established methodologies for the C-4 lithiation of 2,5-dibromopyridine and standard aldehyde reduction techniques.[1]
2.1 Step 1: Synthesis of 2,5-Dibromopyridine-4-carbaldehyde
This procedure details the regioselective formylation of 2,5-dibromopyridine via directed ortho-metalation.[1]
-
Reagents and Materials:
-
2,5-Dibromopyridine
-
Lithium Diisopropylamide (LDA) solution in THF
-
Ethyl formate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask and standard glassware for anhydrous reactions
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
-
Procedure:
-
To a solution of Lithium Diisopropylamide (LDA) (1.2 equivalents) in anhydrous THF (appropriate volume for a ~1.5 M solution) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C.
-
Dissolve 2,5-dibromopyridine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the 2,5-dibromopyridine solution dropwise to the cooled LDA solution. Stir the resulting mixture at -78 °C for 10 minutes.[1]
-
Add ethyl formate (2.1 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 30 minutes.[1]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,5-dibromopyridine-4-carbaldehyde, which can be purified by standard techniques such as column chromatography if necessary.
-
2.2 Step 2: Synthesis of this compound
This protocol describes the reduction of the aldehyde intermediate to the final alcohol product.[1]
-
Reagents and Materials:
-
2,5-Dibromopyridine-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the 2,5-dibromopyridine-4-carbaldehyde (1.0 equivalent) from Step 1 in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent to afford this compound. The product can be further purified by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the key parameters for the two-step synthesis. While specific yields for this exact sequence are not detailed in the cited literature, the yields are estimated based on similar reported transformations.[1]
| Parameter | Step 1: Formylation | Step 2: Reduction |
| Starting Material | 2,5-Dibromopyridine | 2,5-Dibromopyridine-4-carbaldehyde |
| Key Reagents | LDA, Ethyl Formate | Sodium Borohydride (NaBH₄) |
| Solvent | Anhydrous THF | Methanol |
| Temperature | -78 °C | 0 °C to Room Temperature |
| Reaction Time | ~40 minutes | 1 - 2 hours |
| Product | 2,5-Dibromopyridine-4-carbaldehyde | This compound |
| Estimated Yield | High (similar reactions report >90%)[1] | High (typically >90% for this reduction) |
| Overall Estimated Yield | >70%[1] |
Conclusion
The synthesis of this compound from 2,5-dibromopyridine is a straightforward and high-yielding process. The key C-4 formylation is achieved with excellent regioselectivity through directed lithiation with LDA, a method that avoids issues with halogen dance or pyridyne formation.[1] The subsequent reduction of the aldehyde is a standard and efficient transformation. The protocols and data provided in this guide offer a reliable foundation for the laboratory-scale synthesis of this important chemical intermediate for applications in pharmaceutical and materials research.
References
An In-depth Technical Guide to (2,5-Dibromopyridin-4-yl)methanol (CAS No. 1227563-54-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,5-Dibromopyridin-4-yl)methanol, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited publicly available data specifically for this compound, this guide also includes relevant information on its precursor, 2,5-dibromopyridine, and the general reactivity and applications of related brominated pyridylmethanols.
Chemical Identity and Properties
This compound is a pyridine derivative substituted with two bromine atoms and a hydroxymethyl group. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 1227563-54-3 | N/A |
| Molecular Formula | C₆H₅Br₂NO | [1][2] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| Appearance | White to off-white solid (Predicted) | [2] |
| Boiling Point | 351.8±37.0 °C (Predicted) | [2] |
| Density | 2.071±0.06 g/cm³ (Predicted) | [2] |
| pKa | 12.34±0.10 (Predicted) | [2] |
| SMILES | OCc1cncc(Br)c1Br | [1] |
| InChI Key | InChI=1S/C6H5Br2NO/c7-5-3-9-4(2-10)1-6(5)8/h1,3,10H,2H2 | N/A |
Synthesis and Purification
Proposed Synthesis of the Precursor: 2,5-Dibromopyridine
The synthesis of 2,5-dibromopyridine typically starts from 2-aminopyridine. A common method involves a two-step process of bromination followed by a Sandmeyer reaction.
Step 1: Synthesis of 2-amino-5-bromopyridine
This step involves the bromination of 2-aminopyridine. To control the regioselectivity and avoid the formation of di- and tri-brominated byproducts, the amino group can be first protected by acetylation.
Experimental Protocol: Synthesis of 2-amino-5-bromopyridine
-
Materials: 2-aminopyridine, acetic anhydride, bromine, sodium hydroxide solution, ethanol.
-
Procedure:
-
In a four-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 2-aminopyridine and acetic anhydride. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until completion.
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add liquid bromine dropwise. After the addition is complete, heat the mixture to 45-55 °C and stir for 2-3 hours.
-
Add water to dissolve all solid material, then slowly add a 40% sodium hydroxide solution to precipitate the product. Continue stirring for 30-40 minutes.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromopyridine.
-
Step 2: Synthesis of 2,5-dibromopyridine via Sandmeyer Reaction
The 2-amino-5-bromopyridine is then converted to 2,5-dibromopyridine via a Sandmeyer reaction.
Experimental Protocol: Synthesis of 2,5-dibromopyridine
-
Materials: 2-amino-5-bromopyridine, hydrogen bromide solution (48%), sodium nitrite solution, cuprous bromide (catalyst).
-
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve cuprous bromide in a 48% hydrogen bromide solution.
-
Cool the solution to 0 °C using an ice-water bath and slowly add 2-amino-5-bromopyridine.
-
Maintain the temperature and stir for 20 minutes.
-
Slowly add a saturated sodium nitrite solution dropwise.
-
After the addition is complete, continue stirring for 3.5 hours.
-
Neutralize the reaction mixture to pH 7-8 with a 40% sodium hydroxide solution.
-
The product can be isolated by vacuum distillation.
-
Proposed Synthesis of this compound from 2,5-Dibromopyridine
The conversion of 2,5-dibromopyridine to this compound would likely involve a metal-halogen exchange followed by reaction with an electrophile (e.g., formaldehyde). The regioselectivity of the metal-halogen exchange is a critical step.
Proposed Experimental Protocol: Synthesis of this compound
-
Materials: 2,5-dibromopyridine, n-butyllithium (n-BuLi) or a Grignard reagent, dry tetrahydrofuran (THF), formaldehyde (or paraformaldehyde), diethyl ether, saturated ammonium chloride solution.
-
Procedure:
-
Dissolve 2,5-dibromopyridine in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. The lithium-halogen exchange is expected to occur preferentially at the 4-position due to the electronic effects of the nitrogen atom and the bromine at the 5-position.
-
After stirring at -78 °C for a specified time (e.g., 1-2 hours), add a source of formaldehyde (e.g., gaseous formaldehyde or depolymerized paraformaldehyde) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
dot
References
physical and chemical properties of (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2,5-Dibromopyridin-4-yl)methanol, a key intermediate in various synthetic applications. The document details its chemical identity, and outlines a likely synthetic pathway with experimental protocols for key steps.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1227563-54-3[1] |
| Molecular Formula | C₆H₅Br₂NO[2][3] |
| Molecular Weight | 266.92 g/mol [2] |
| Appearance | Solid[3] |
| Purity | Typically ≥95% or ≥97%[2] |
Synthesis
The synthesis of this compound can be logically achieved through a two-step process starting from the readily available 2,5-dibromopyridine. The first step involves the formation of the intermediate, 2,5-dibromopyridine-4-carboxaldehyde, which is then reduced to the target primary alcohol.
Logical Synthesis Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromopyridine-4-carboxaldehyde
This protocol is based on the lithiation of 2,5-dibromopyridine followed by quenching with dimethylformamide (DMF).
-
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2,5-Dibromopyridine
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
-
Benzene
-
Cyclohexane
-
-
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by cooling a solution of diisopropylamine in anhydrous THF to 0 °C under an argon atmosphere.
-
Slowly add n-BuLi solution and stir the mixture on ice for 5 minutes, then cool to -78 °C.
-
Slowly add a pre-cooled solution of 2,5-dibromopyridine in anhydrous THF to the LDA solution at -78 °C with vigorous stirring.
-
After complete addition, stir the mixture at -78 °C for an additional 20 minutes.
-
Add anhydrous DMF dropwise over several minutes and continue stirring at -78 °C for 30 minutes.
-
Quench the reaction by the dropwise addition of water.
-
Allow the mixture to warm to above 0 °C and add more water.
-
Stir the mixture at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and extract with hexane and saturated NaCl solution.
-
Wash the organic phase with saturated NaHCO₃ solution.
-
Re-extract the aqueous phases with diethyl ether.
-
Combine the organic extracts, dry over MgSO₄, and evaporate the solvent.
-
The crude product can be further purified by recrystallization from cyclohexane.
-
Step 2: Reduction of 2,5-Dibromopyridine-4-carboxaldehyde to this compound
This is a general protocol for the reduction of a pyridine aldehyde to a primary alcohol using sodium borohydride.
-
Materials:
-
2,5-Dibromopyridine-4-carboxaldehyde
-
Anhydrous Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, prepare a suspension of 2,5-dibromopyridine-4-carboxaldehyde in anhydrous methanol.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred suspension while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully quench the reaction by the addition of water.
-
Remove the methanol by evaporation under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Physical and Chemical Properties
Solubility: Based on the general solubility of similar organic molecules, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited.
Reactivity and Stability:
-
The primary alcohol functional group can undergo typical reactions of alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification.
-
The bromine atoms on the pyridine ring are susceptible to nucleophilic substitution and can participate in cross-coupling reactions, making this compound a versatile building block in organic synthesis.
-
The compound should be stored in a cool, dry place away from strong oxidizing agents to maintain its stability.
Safety and Handling
As with all brominated heterocyclic compounds, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable synthetic intermediate. While detailed physical and spectroscopic data are not widely published, its synthesis is achievable through a straightforward two-step process from 2,5-dibromopyridine. The reactivity of its functional groups makes it a useful building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Further research to fully characterize this compound would be beneficial to the scientific community.
References
A Technical Guide to the Spectral Analysis of (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for brominated pyridine methanol derivatives, with a focus on providing representative data relevant to (2,5-Dibromopyridin-4-yl)methanol. Due to the limited availability of published spectral data for this compound, this document presents data for the closely related isomer, (2-Bromopyridin-4-yl)methanol, as a valuable proxy for researchers in the field. This guide includes detailed experimental protocols for synthesis and spectral analysis, tabulated spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and a visual workflow for the analytical process.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds in medicinal chemistry and materials science. The introduction of bromine atoms and a hydroxymethyl group onto the pyridine ring, as in this compound, offers a versatile scaffold for further chemical modification and the development of novel molecular entities. Spectroscopic analysis is fundamental to the characterization of such molecules, providing definitive evidence of their structure and purity. This guide aims to provide researchers with the necessary spectral information and methodologies for the analysis of this class of compounds.
Synthesis Protocols
A plausible synthetic route to this compound begins with the synthesis of 2,5-dibromopyridine, followed by functionalization to introduce the methanol group.
Synthesis of 2,5-Dibromopyridine
A common method for the synthesis of 2,5-dibromopyridine involves a Sandmeyer-type reaction from 2-amino-5-bromopyridine.[1][2][3]
Materials:
-
2-amino-5-bromopyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Cuprous bromide (catalyst)
-
Sodium hydroxide solution (40%)
Procedure:
-
2-amino-5-bromopyridine is dissolved in a hydrobromic acid solution containing a catalytic amount of cuprous bromide, and the mixture is cooled to between -5 and 15°C in an ice-water bath.
-
A saturated aqueous solution of sodium nitrite is added dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, the mixture is stirred for 2-5 hours.
-
The reaction is then neutralized to a pH of 7-8 with a 40% sodium hydroxide solution.
-
The product, 2,5-dibromopyridine, can then be isolated through distillation under reduced pressure.
Synthesis of this compound
The subsequent conversion of 2,5-dibromopyridine to this compound can be achieved through a lithiation followed by reaction with formaldehyde, a standard method for introducing a hydroxymethyl group.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Spectral Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of (2-Bromopyridin-4-yl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectral Data of (2-Bromopyridin-4-yl)methanol
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data of (2-Bromopyridin-4-yl)methanol
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | - |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of (2-Bromopyridin-4-yl)methanol
| m/z Ratio | Assignment |
| 189.65 | [M]⁺ |
Experimental Protocols for Spectroscopic Analysis
The following are general protocols for obtaining the spectral data.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[7] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[8]
IR Spectroscopy
IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).[8] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
Conclusion
This technical guide provides a foundational understanding of the synthesis and spectral characterization of this compound, leveraging data from a closely related isomer to provide valuable insights for researchers. The provided protocols and representative data serve as a practical resource for the synthesis, purification, and structural elucidation of this and similar brominated pyridine derivatives. As more specific data for the title compound becomes available, this guide can be updated to include that information.
References
- 1. heteroletters.org [heteroletters.org]
- 2. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 3. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 4. 2-Bromopyridine-4-methanol(118289-16-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Bromopyridine-4-methanol | 118289-16-0 [chemicalbook.com]
- 6. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
Commercial Availability and Synthetic Pathways of (2,5-Dibromopyridin-4-yl)methanol: A Technical Guide
For researchers, scientists, and professionals in drug development, (2,5-Dibromopyridin-4-yl)methanol serves as a crucial building block in the synthesis of complex molecules. This guide provides an in-depth overview of its commercial availability and outlines a viable synthetic route for its preparation.
Commercial Availability
This compound, identified by CAS number 1357388-75-0, is available from several specialized chemical suppliers. While pricing and real-time stock levels often require direct inquiry or customer login, the following table summarizes the key suppliers who list this compound in their catalogs.
| Supplier | Website | Catalog Number | Purity | Available Quantities |
| BLDpharm | --INVALID-LINK-- | 1227563-54-3 | Inquire | Inquire |
| Alchem Pharmtech | --INVALID-LINK-- | Inquire | Inquire | Inquire |
Note: Researchers are advised to contact the suppliers directly to obtain current pricing, lead times, and certificates of analysis.
Synthetic Pathway
The proposed pathway involves the regioselective formylation of 2,5-dibromopyridine at the 4-position via a lithiation reaction, followed by the reduction of the resulting aldehyde to the desired primary alcohol.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental procedures for the key steps in the synthesis of this compound. These protocols are based on analogous reactions reported in the chemical literature.
Step 1: Synthesis of 2,5-Dibromopyridine-4-carboxaldehyde
This procedure is adapted from methodologies involving the lithiation of substituted pyridines.
Materials:
-
2,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Slowly add a solution of 2,5-dibromopyridine in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,5-dibromopyridine-4-carboxaldehyde.
Step 2: Synthesis of this compound
This is a standard reduction of an aldehyde to a primary alcohol.
Materials:
-
2,5-Dibromopyridine-4-carboxaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,5-dibromopyridine-4-carboxaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the careful addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Experimental Workflow Visualization
The following diagram provides a visual representation of the key stages in a typical experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Stability and Storage of (2,5-Dibromopyridin-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available stability data exists for (2,5-Dibromopyridin-4-yl)methanol. This guide is based on general principles of chemical stability, information from safety data sheets (SDS) of analogous compounds, and established knowledge of pyridine derivative chemistry. All recommendations should be verified through in-house stability studies.
Introduction
This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development applications. This document provides a comprehensive overview of the known and predicted stability profile of this compound, along with recommended storage and handling procedures.
Chemical Properties and Inherent Stability
A summary of the key chemical properties of this compound is presented in Table 1. The molecule's stability is influenced by the electron-withdrawing nature of the two bromine atoms and the pyridine ring, as well as the reactive primary alcohol (hydroxymethyl) group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | N/A |
| Molecular Weight | 266.92 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in water, diethyl ether, and ethanol. | [1] |
Note: "N/A" indicates that specific experimental data for this compound was not found in the public domain. Values are based on the molecular structure.
Recommended Storage and Handling
Based on the safety data sheets of similar brominated pyridine compounds, the following storage and handling guidelines are recommended to maintain the quality of this compound.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Citation |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | To minimize the rate of potential degradation reactions. | [2] |
| Light | Store away from direct sunlight.[1] | To prevent photolytic degradation. | [1] |
| Atmosphere | Store in a well-ventilated place under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. | [3] |
| Container | Keep container tightly closed.[1][2][3] | To prevent contamination and exposure to moisture and air. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents.[1][3] | Risk of vigorous reaction and degradation. | [1][3] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, plausible routes can be predicted based on its chemical structure. These include oxidation of the hydroxymethyl group and potential hydrolysis of the carbon-bromine bonds under certain conditions.
Oxidation
The primary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde and carboxylic acid.
Caption: Predicted oxidation pathway of this compound.
Hydrolysis
Although aryl bromides are generally stable, under harsh conditions (e.g., high temperature, strong nucleophiles), hydrolysis of the C-Br bonds could occur, leading to hydroxypyridine derivatives.
Caption: Predicted hydrolysis pathway of this compound.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are based on general guidelines for such studies.
Forced Degradation (Stress Testing) Workflow
Caption: General workflow for a forced degradation study.
Detailed Methodologies
Objective: To investigate the degradation of this compound under various stress conditions.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated to separate the parent compound from any potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Protocols:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Add an equal volume of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours), neutralize with 1N NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with 1N HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at 80°C for 48 hours.
-
Withdraw samples at appropriate time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark.
-
Analyze both samples by HPLC.
-
Data Presentation: The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation for each condition.
Table 3: Hypothetical Forced Degradation Data Summary
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| 1N HCl | 24 hours | 60°C | 15% | 2 |
| 1N NaOH | 24 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp. | 40% | 2 (likely aldehyde and acid) |
| Thermal | 48 hours | 80°C | 5% | 1 |
| Photolytic | As per ICH Q1B | Ambient | 10% | 1 |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a putative synthetic pathway for (2,5-Dibromopyridin-4-yl)methanol. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed data and methodologies to facilitate further investigation and application of this compound.
Molecular Structure and Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Br₂NO. The presence of two bromine atoms on the pyridine ring significantly influences its electronic properties and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1227563-54-3 | Commercial Vendor |
| Molecular Formula | C₆H₅Br₂NO | Calculated |
| Molecular Weight | 266.92 g/mol | Calculated |
| SMILES | OCC1=CC(Br)=NC=C1Br | Commercial Vendor |
| InChI Key | (Predicted) | N/A |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | s | 1H | H-6 |
| ~7.80 | s | 1H | H-3 |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.50 | br s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-4 |
| ~152 | C-2 |
| ~150 | C-6 |
| ~125 | C-3 |
| ~120 | C-5 |
| ~62 | -CH₂OH |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C and C=N stretch (pyridine ring) |
| 1050-1000 | C-O stretch (primary alcohol) |
| Below 800 | C-Br stretch |
Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks at M, M+2, and M+4. The molecular ion peak [M]⁺ would be observed around m/z 265, 267, and 269.
Proposed Synthesis Protocol
A plausible synthetic route to this compound commences with the commercially available precursor, 2,5-dibromopyridine. The synthesis involves a formylation step followed by reduction.
Experimental Protocol:
Step 1: Formylation of 2,5-Dibromopyridine
-
Reaction Setup: To a solution of 2,5-dibromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.1 equivalents) dropwise.
-
Formylation: After stirring for 1 hour at -78 °C, add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise.
-
Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,5-dibromoisonicotinaldehyde.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the 2,5-dibromoisonicotinaldehyde (1 equivalent) from the previous step in methanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Work-up: After stirring for 1 hour at room temperature, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography to afford this compound.
Potential Biological Activity
Brominated pyridines have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Studies have shown that various brominated pyridine derivatives exhibit potent anticancer and antimicrobial properties.
Anticancer Potential: Several studies have reported the cytotoxic effects of brominated pyridines against various cancer cell lines.[2][3][4] The introduction of bromine atoms can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.
Antimicrobial Activity: The pyridine nucleus is a common scaffold in antimicrobial agents.[5][6] Bromination of the pyridine ring can modulate the electronic and steric properties of the molecule, which may lead to enhanced interactions with microbial targets.
Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships between the chemical information and a typical experimental workflow.
Caption: Key molecular information and synthetic relationship.
Caption: Proposed experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Exploratory Reactions of (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dibromopyridin-4-yl)methanol , a halogenated pyridine derivative, presents a versatile scaffold for chemical exploration in the fields of medicinal chemistry and materials science. Its two bromine atoms at positions 2 and 5, coupled with a primary alcohol at position 4, offer multiple points for functionalization. This technical guide outlines the principal exploratory reactions this compound is expected to undergo, based on the established reactivity of its constituent functional groups. The provided experimental protocols are representative examples from the literature for analogous substrates and serve as a starting point for optimization.
Core Reactivity Profile
The reactivity of this compound is dominated by three key features:
-
Two distinct carbon-bromine bonds: The bromine at the 2-position is generally more susceptible to palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. This differential reactivity allows for selective mono- or di-functionalization.
-
A primary alcohol: The hydroxymethyl group at the 4-position can be oxidized to the corresponding aldehyde or carboxylic acid, or undergo substitution reactions.
-
The pyridine ring: The nitrogen atom can be quaternized, and the ring can participate in nucleophilic aromatic substitution reactions under specific conditions, although this is generally less facile than on a non-halogenated pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound.[1][2] Selective coupling at the more reactive 2-position is generally expected under standard conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%) | [1][2] |
| Ligand | SPhos, XPhos, or PPh₃ (2-10 mol%) | [1] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equivalents) | [1][2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | [1] |
| Temperature | 80-110 °C | [1][2] |
Experimental Protocol: General Procedure for C2-Selective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (3.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol) and ligand (e.g., SPhos; 0.04 mmol). The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Suzuki-Miyaura Coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to alkynylpyridine derivatives.[3][4]
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, or Pd(PPh₃)₄ (1-5 mol%) | [3] |
| Co-catalyst | CuI (2-10 mol%) | [5] |
| Base | Et₃N, i-Pr₂NH, or Cs₂CO₃ | [5] |
| Solvent | THF, DMF, or Toluene | [5] |
| Temperature | Room Temperature to 100 °C | [3][5] |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in a suitable solvent like degassed THF (10 mL) and an amine base such as triethylamine (3.0 mmol) is stirred under an inert atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired alkynylpyridine.
Caption: Sonogashira Coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, reacting the aryl bromide with a primary or secondary amine.[6][7][8]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | [9] |
| Ligand | BINAP, XPhos, or RuPhos (2-10 mol%) | [9] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-3.0 equivalents) | [9] |
| Solvent | Toluene, Dioxane, or THF | [6] |
| Temperature | 80-120 °C | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand (e.g., BINAP; 0.06 mmol), and a base like sodium tert-butoxide (1.4 mmol) is heated in an anhydrous, deoxygenated solvent such as toluene (10 mL) under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (2,5-Dibromopyridin-4-yl)methanol. This protocol is designed to facilitate the synthesis of mono- and di-arylated pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This method is widely employed in the synthesis of biaryls and substituted aromatic compounds. This compound is a key building block, offering two reactive bromine atoms that can be selectively functionalized to introduce diverse aryl and heteroaryl moieties. The resulting substituted pyridinylmethanol derivatives are of significant interest in drug development, particularly as intermediates for the synthesis of kinase inhibitors and other biologically active molecules.
A primary challenge in the cross-coupling of dihalogenated pyridines is controlling the regioselectivity of the reaction. The electronic and steric environment of the bromine atoms on the pyridine ring influences their reactivity. Generally, the C2/C6 positions in pyridines are more activated towards oxidative addition to the palladium catalyst than the C3/C5 positions. However, reaction conditions can be tailored to favor coupling at a specific site.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective mono-arylation of this compound at the C5 position. It is important to note that yields are highly dependent on the specific arylboronic acid used and careful optimization of reaction parameters.
Table 1: Reagents for Selective C5-Arylation
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | Electron-donating or -withdrawing groups can affect reactivity. |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 | e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand. |
| Ligand | Stabilizes Catalyst | 0.04 - 0.10 | e.g., SPhos, XPhos, PPh₃. |
| Base | Activates Boronic Acid | 2.0 - 3.0 | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃. |
| Solvent | Reaction Medium | - | e.g., 1,4-Dioxane/Water, Toluene, DMF. |
Table 2: Representative Reaction Conditions and Yields for C5-Selective Mono-Arylation
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-18 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 16 | 80-90 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | DMF | 110 | 12 | 70-80 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 18 | 65-75 |
Experimental Protocols
The following are detailed protocols for the selective mono-arylation of this compound at the C5 position.
Protocol 1: General Procedure for C5-Selective Suzuki-Miyaura Cross-Coupling
This protocol is optimized for the preferential arylation at the C5 position, leaving the C2 bromine available for subsequent transformations.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (5-aryl-2-bromopyridin-4-yl)methanol product.
Protocol 2: Alternative Conditions for C5-Selective Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add toluene (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow from synthesis to potential drug candidate.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition.
References
Application Notes and Protocols for the Regioselective Cross-Coupling of (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective cross-coupling of (2,5-Dibromopyridin-4-yl)methanol, a versatile building block in medicinal chemistry and materials science. The ability to selectively functionalize either the C2 or C5 position of the pyridine ring opens avenues for the synthesis of diverse molecular architectures. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with a focus on achieving regiochemical control.
Introduction
This compound is a key intermediate for the synthesis of polysubstituted pyridines. The differential reactivity of the two bromine atoms at the C2 and C5 positions allows for selective functionalization. Generally, the C2 position is electronically activated due to its proximity to the nitrogen atom, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions under standard conditions.[1][2] However, regioselectivity can be influenced by steric effects of the catalyst's ligands and the reaction conditions, sometimes favoring substitution at the C5 position.[1][3] The presence of the electron-donating hydroxymethyl group at the C4 position can also modulate the electronic properties of the adjacent C-Br bonds.
This document provides detailed experimental protocols for achieving selective C-C and C-N bond formation at either the C2 or C5 position of this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the regioselective cross-coupling of this compound. Please note that yields and regioselectivity ratios are illustrative and can vary based on the specific coupling partner and precise reaction conditions.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner (ArB(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Major Product | Approx. Yield (%) | C2:C5 Ratio |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 2-Aryl | 85 | >10:1 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 2-Aryl | 90 | >15:1 |
| 3 | Phenylboronic acid | Pd₂(dba)₃ (2) | IPr (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 5-Aryl | 60 | 1:5 |
| 4 | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ (2) + NBu₄Br (1) | DMF | 120 | 24 | 5-Aryl | 70 | 1:8 |
Table 2: Regioselective Sonogashira Coupling of this compound
| Entry | Coupling Partner (Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Major Product | Approx. Yield (%) | C2:C5 Ratio |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 2-Alkynyl | 92 | >20:1 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine (3) | Toluene | 80 | 8 | 2-Alkynyl | 88 | >15:1 |
Table 3: Regioselective Buchwald-Hartwig Amination of this compound
| Entry | Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Major Product | Approx. Yield (%) | C2:C5 Ratio |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 2-Amino | 85 | >10:1 |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 2-Amino | 78 | >10:1 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. This compound can be synthesized from commercially available starting materials.
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
This protocol describes a general method for the selective arylation at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C5-Selective Suzuki-Miyaura Coupling (Ligand-Free Jeffery Conditions)
This protocol aims for selective arylation at the C5 position.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Tetrabutylammonium bromide (NBu₄Br) (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd(OAc)₂, Na₂CO₃, and NBu₄Br.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reaction times may be 24 hours or longer.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: C2-Selective Sonogashira Coupling
This protocol describes the selective alkynylation at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 4: C2-Selective Buchwald-Hartwig Amination
This protocol details the selective amination at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
(±)-BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, (±)-BINAP, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Factors influencing regioselectivity.
Caption: General Suzuki-Miyaura workflow.
Caption: Overview of cross-coupling reactions.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: Sonogashira Coupling of (2,5-Dibromopyridin-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a broad range of functional groups.[1][3] These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]
(2,5-Dibromopyridin-4-yl)methanol is a valuable building block in medicinal chemistry. The two bromine atoms offer sites for sequential, regioselective functionalization. The reactivity of aryl bromides is generally lower than aryl iodides but sufficient for coupling, which may require heating depending on the specific substrate and catalytic system.[1] This document provides an overview of common conditions and a detailed protocol for performing a Sonogashira coupling on this substrate.
Data Presentation: Summary of Reaction Conditions
The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, copper source, base, and solvent. The following table summarizes various conditions reported for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.
| Catalyst System | Palladium Source | Ligand | Copper Source | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Standard Pd/Cu | Pd(PPh₃)₂Cl₂ (5 mol%) | (PPh₃) | CuI (2.5 mol%) | Diisopropylamine | THF | Room Temp | ~89 | [3] |
| High Temp Pd/Cu | Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 72 - 96 | [4][5] |
| Copper-Free (Buchwald) | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | Room Temp | High | [6] |
| Copper-Free (Beller) | Pd(OAc)₂ | DTBNpP | None | TMP | DMSO | Room Temp | up to 97 | [7] |
| Heterogeneous | Pd₁@NC (0.1 mol%) | PPh₃ (1 mol%) | CuI (1 mol%) | Various | Various | 80 | Good | [8] |
Abbreviations: PPh₃ = Triphenylphosphine; CuI = Copper(I) iodide; Et₃N = Triethylamine; THF = Tetrahydrofuran; DMF = Dimethylformamide; P(t-Bu)₃ = Tri-tert-butylphosphine; DTBNpP = Di-tert-butylneopentylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide.
Experimental Protocols
This section provides a detailed methodology for a standard palladium/copper co-catalyzed Sonogashira coupling reaction.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide [CuI] (0.025 - 0.05 eq)
-
Base (e.g., Diisopropylamine or Triethylamine) (2.0 - 7.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or round-bottomed flask with a condenser
-
Nitrogen or Argon gas line
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine for work-up
-
Anhydrous Na₂SO₄ or MgSO₄ for drying
-
Silica gel for column chromatography
Protocol: General Procedure for Sonogashira Coupling[3][4]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF, 5 mL per 0.8 mmol of substrate), followed by the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), the base (e.g., diisopropylamine, 7.0 eq), and finally the terminal alkyne (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed, the temperature can be increased (e.g., to 100°C if using DMF as a solvent).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-24 hours).
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether (Et₂O) or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional solvent.[3]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Caption: The interconnected Palladium and Copper catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. scirp.org [scirp.org]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for Buchwald-Hartwig Amination of (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[1][3] The synthesis of substituted aminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds and pharmaceutical agents.[1][4] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (2,5-Dibromopyridin-4-yl)methanol, a key intermediate for the synthesis of diverse libraries of substituted aminopyridines for drug discovery and development.
The presence of two bromine atoms at the 2 and 5 positions of the pyridine ring offers the potential for selective mono-amination or subsequent di-amination, providing access to a variety of substitution patterns. The hydroxymethyl group at the 4-position adds another point for potential diversification.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of a C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.[3] The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[3]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, and is dependent on the specific amine coupling partner.[1][4]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is not extensively available in the literature, these examples with structurally similar substrates provide a strong starting point for reaction optimization.
Table 1: General Conditions for Mono-amination of Bromopyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5-2.0) | Toluene | 80-110 | 4-24 | 60-95 |
| 2 | Pd(OAc)₂ (2-5) | BINAP (3-6) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12-24 | 50-85 |
| 3 | PdCl₂(dppf) (3-5) | - | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 70-90 |
| 4 | RuPhos Precatalyst (2-4) | - | LiHMDS (1.5-2.0) | THF | 65 | 12-24 | 75-95 |
Table 2: Conditions for Amination with Volatile Amines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Note |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (2.0) | Dioxane | 100 | 12 | Sealed Tube |
| 2 | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (2.5) | t-BuOH | 80 | 24 | Sealed Tube |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
General Protocol for Mono-amination
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Precatalyst, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, the ligand (if not using a precatalyst), and the base.
-
Evacuate and backfill the flask with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine coupling partner to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.
Protocol for Amination with Volatile Amines
Materials:
-
This compound (1.0 equivalent)
-
Volatile amine (e.g., as a solution in a suitable solvent or as a salt) (1.5-2.0 equivalents)
-
Palladium catalyst and ligand or precatalyst
-
Base
-
Anhydrous solvent
-
Pressure-rated sealed tube with a stir bar
Procedure:
-
To a pressure-rated sealed tube, add this compound, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by taking aliquots (after cooling) and analyzing by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Follow the workup and purification procedure as described in the general protocol.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The formation of dehalogenated byproducts can sometimes be observed. Using a milder base or lower reaction temperature might mitigate this.[6] The presence of the hydroxymethyl group may lead to undesired side reactions; protection of this group (e.g., as a silyl ether) could be considered if necessary.
-
Selectivity: In the case of di-substituted pyridines, achieving mono-amination can be challenging. Controlling the stoichiometry of the amine (using a slight excess) and careful monitoring of the reaction progress are crucial. The electronic and steric properties of the two bromine atoms can also influence selectivity. Generally, the 2-position of a pyridine ring is more activated towards nucleophilic substitution than the 5-position, which may favor initial amination at the 2-position.
Conclusion
The Buchwald-Hartwig amination of this compound is a versatile and highly adaptable method for the synthesis of a diverse range of substituted aminopyridines. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed reactions of (2,5-Dibromopyridin-4-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two distinct bromine atoms, allowing for selective functionalization, and a hydroxymethyl group that can be further modified. The palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation, are powerful tools for the derivatization of this pyridine core, enabling the synthesis of a wide array of novel compounds for drug discovery and other applications.
Overview of Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the two bromine atoms at the C2 and C5 positions of the pyridine ring offer opportunities for selective mono- or di-functionalization. The reactivity of these positions can be influenced by the choice of catalyst, ligands, and reaction conditions. Generally, the C2 position is more susceptible to oxidative addition to the palladium(0) catalyst due to the electronic influence of the nitrogen atom, often leading to preferential reaction at this site.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Application Note:
The Suzuki-Miyaura coupling of this compound allows for the introduction of a variety of aryl and heteroaryl substituents. Regioselective mono-arylation is typically observed at the more reactive C2 position under standard conditions. Subsequent coupling at the C5 position can be achieved under more forcing conditions or by using a different catalyst system. This stepwise approach enables the synthesis of unsymmetrically disubstituted pyridines.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | (5-Bromo-2-phenylpyridin-4-yl)methanol | ~85 | [1][2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 16 | (5-Bromo-2-(4-methoxyphenyl)pyridin-4-yl)methanol | ~88 | [3] |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 24 | (5-Bromo-2-(m-tolyl)pyridin-4-yl)methanol | ~75 | [4] |
Note: Yields are based on reactions with analogous 2,5-dihalopyridine substrates and may vary for this compound.
Experimental Protocol: Mono-Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (5-bromo-2-arylpyridin-4-yl)methanol.[1][2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3]
Application Note:
This reaction is highly effective for the alkynylation of this compound. Similar to the Suzuki coupling, the reaction generally proceeds with high regioselectivity at the C2 position. The resulting 2-alkynyl-5-bromopyridine derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems and are of interest in materials science for their electronic properties.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2) | DMF | 65 | 5 | (5-Bromo-2-(phenylethynyl)pyridin-4-yl)methanol | ~90 | [5] |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | (5-Bromo-2-(hept-1-yn-1-yl)pyridin-4-yl)methanol | ~85 | [6] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 16 | (5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-4-yl)methanol | ~90 | [7][8] |
Note: Yields are based on reactions with analogous bromopyridine substrates and may vary for this compound.
Experimental Protocol: Mono-Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI under an inert atmosphere.
-
Add anhydrous and degassed DMF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the mixture to 65 °C and stir for 5 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired (5-bromo-2-alkynylpyridin-4-yl)methanol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a powerful method for the synthesis of arylamines.[9][10]
Application Note:
This reaction can be applied to this compound to introduce primary or secondary amines at the C2 or C5 position. Selective mono-amination at the C2 position is generally favored. The choice of ligand is critical for achieving high yields and can be tuned depending on the nature of the amine. This methodology is particularly valuable in drug discovery for the synthesis of aminopyridine scaffolds.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 14 | 4-(5-Bromo-4-(hydroxymethyl)pyridin-2-yl)morpholine | ~90 | [11] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | (5-Bromo-2-(phenylamino)pyridin-4-yl)methanol | ~85 | [11] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Dioxane | 80 | 16 | (2-((Benzylamino)-5-bromopyridin-4-yl)methanol | ~80 | [9][12] |
Note: Yields are based on reactions with analogous 2-bromopyridine substrates and may vary for this compound.
Experimental Protocol: Mono-Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound to the tube.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 14 hours.[11]
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired aminopyridine derivative.
Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of aryl nitriles, which are important intermediates in organic synthesis.
Application Note:
This reaction allows for the conversion of one or both bromine atoms of this compound to a cyano group. The cyano group can be further elaborated into other functional groups such as carboxylic acids, amides, or amines. Non-toxic cyanide sources like potassium hexacyanoferrate(II) are often preferred for safety and ease of handling.[13]
Quantitative Data for Palladium-Catalyzed Cyanation:
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | - | DMAc | 120 | 5 | 5-Bromo-4-(hydroxymethyl)picolinonitrile | ~85 | [13] |
| 2 | Zn(CN)₂ | Pd(dppf)Cl₂ (3) | - | - | DMF | 80 | 12 | 5-Bromo-4-(hydroxymethyl)picolinonitrile | ~80 | [14] |
| 3 | KCN | Pd/C (5) | - | - | Toluene | 110 | 24 | 5-Bromo-4-(hydroxymethyl)picolinonitrile | ~70 | [15] |
Note: Yields are based on reactions with analogous aryl bromides and may vary for this compound.
Experimental Protocol: Mono-Cyanation
Materials:
-
This compound (1.0 equiv)
-
Potassium hexacyanoferrate(II) [K₄[Fe(CN)₆]] (0.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 mol%)
-
Dimethylacetamide (DMAc)
Procedure:
-
To a reaction vessel, add this compound, K₄[Fe(CN)₆], and Pd(OAc)₂.
-
Add DMAc as the solvent.
-
Heat the reaction mixture to 120 °C for 5 hours.[13]
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-Bromo-4-(hydroxymethyl)picolinonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the methanol group in (2,5-Dibromopyridin-4-yl)methanol. This compound is a valuable building block in medicinal chemistry and drug development, and its derivatization allows for the exploration of structure-activity relationships and the synthesis of novel compounds with potential therapeutic applications. The following sections detail procedures for etherification, esterification, and oxidation of the primary alcohol functionality.
Introduction
This compound is a key intermediate in the synthesis of various substituted pyridine derivatives. The presence of two bromine atoms on the pyridine ring offers opportunities for further functionalization through cross-coupling reactions, while the methanol group at the 4-position provides a handle for a variety of chemical transformations. This document outlines reliable and reproducible protocols for the derivatization of this methanol group to form ethers, esters, and the corresponding aldehyde, thereby expanding the chemical space accessible from this versatile starting material.
Derivatization Strategies
The primary alcohol of this compound can be readily derivatized through several common organic transformations.
-
Etherification: Formation of an ether linkage can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
-
Esterification: Esters can be synthesized through various methods, including reaction with acyl chlorides or acid anhydrides in the presence of a base, or through coupling reactions like the Steglich esterification.
-
Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde can be accomplished using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or through Swern oxidation.
The choice of method will depend on the desired derivative, the scale of the reaction, and the compatibility of other functional groups present in the molecule.
Data Presentation
The following tables summarize typical quantitative data for the derivatization of this compound based on established chemical principles and analogous reactions. These tables are intended to serve as a guide for researchers to compare different methodologies.
Table 1: Etherification of this compound
| Ether Product | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 2,5-Dibromo-4-(methoxymethyl)pyridine | Methyl iodide | NaH | THF | 2 - 4 | 0 to rt | 85 - 95 |
| 2,5-Dibromo-4-(ethoxymethyl)pyridine | Ethyl iodide | NaH | THF | 2 - 4 | 0 to rt | 80 - 90 |
| 2,5-Dibromo-4-(benzyloxymethyl)pyridine | Benzyl bromide | NaH | THF | 4 - 8 | 0 to rt | 80 - 95 |
Table 2: Esterification of this compound
| Ester Product | Acylating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| (2,5-Dibromopyridin-4-yl)methyl acetate | Acetic anhydride | Pyridine/DMAP | DCM | 1 - 3 | rt | 90 - 98 |
| (2,5-Dibromopyridin-4-yl)methyl benzoate | Benzoyl chloride | Triethylamine | DCM | 2 - 4 | 0 to rt | 85 - 95 |
| (2,5-Dibromopyridin-4-yl)methyl pivalate | Pivaloyl chloride | Triethylamine | DCM | 4 - 8 | 0 to rt | 80 - 90 |
Table 3: Oxidation of this compound
| Product | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 2,5-Dibromopyridine-4-carbaldehyde | MnO₂ | Dichloromethane | 12 - 24 | Reflux | 70 - 85 |
| 2,5-Dibromopyridine-4-carbaldehyde | Oxalyl chloride, DMSO, Et₃N (Swern) | Dichloromethane | 1 - 2 | -78 to rt | 85 - 95 |
Experimental Protocols
Etherification: Williamson Ether Synthesis
This protocol describes the synthesis of 2,5-Dibromo-4-(methoxymethyl)pyridine.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Esterification with Acid Anhydride
This protocol describes the synthesis of (2,5-Dibromopyridin-4-yl)methyl acetate.
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material).
-
Add pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by flash column chromatography on silica gel.
Oxidation with Manganese Dioxide
This protocol describes the synthesis of 2,5-Dibromopyridine-4-carbaldehyde.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as DCM or chloroform (20 mL per gram of starting material).
-
Add activated manganese dioxide (5-10 eq by weight) to the suspension.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction may take 12-24 hours for completion.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude aldehyde.
-
The product can be further purified by recrystallization or flash column chromatography if necessary.
Visualizations
Derivatization Pathways
Application Notes and Protocols for (2,5-Dibromopyridin-4-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dibromopyridin-4-yl)methanol is a versatile, trifunctional building block increasingly utilized in medicinal chemistry for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring two bromine atoms at positions amenable to various cross-coupling reactions and a hydroxymethyl group for further functionalization, makes it an attractive starting material for the generation of diverse molecular libraries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, a class of therapeutic agents crucial in oncology and inflammatory diseases.
The pyridine core is a well-established "privileged scaffold" in drug discovery, and its derivatization allows for the fine-tuning of physicochemical properties and biological activity. The bromine atoms on the pyridine ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions, further expanding the accessible chemical space.
Application in the Synthesis of p38 MAP Kinase Inhibitors
A key application of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it a significant target for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
The general synthetic strategy involves the sequential functionalization of the dibromopyridine core. Typically, one of the bromine atoms is selectively displaced via a Suzuki or Sonogashira coupling reaction to introduce a key pharmacophoric element that interacts with the kinase hinge region. The second bromine atom can then be further modified to modulate the compound's properties. The hydroxymethyl group is often a precursor to a functionality that interacts with the solvent-exposed region of the ATP-binding pocket.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification is typically achieved by flash column chromatography on silica gel.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at one of the bromine-substituted positions of the pyridine ring.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the aryl- or heteroarylboronic acid, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (5-Bromo-2-phenylpyridin-4-yl)methanol | 75 |
| 2 | 4-Fluorophenylboronic acid | (5-Bromo-2-(4-fluorophenyl)pyridin-4-yl)methanol | 82 |
| 3 | Pyridin-3-ylboronic acid | (5-Bromo-2-(pyridin-3-yl)pyridin-4-yl)methanol | 68 |
Protocol 2: Sonogashira Cross-Coupling of this compound
This protocol outlines a typical Sonogashira coupling to introduce a terminal alkyne at one of the bromine-substituted positions.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine, 2 equivalents)
-
Solvent (e.g., anhydrous THF or DMF)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC/LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The following table presents typical yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | (5-Bromo-2-(phenylethynyl)pyridin-4-yl)methanol | 85 |
| 2 | Ethynyltrimethylsilane | (5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-4-yl)methanol | 90 |
| 3 | Propargyl alcohol | 3-(5-Bromo-4-(hydroxymethyl)pyridin-2-yl)prop-2-yn-1-ol | 78 |
Biological Activity Data
Compounds synthesized from this compound have demonstrated potent inhibitory activity against p38 MAP kinase. The following table summarizes the in vitro activity of representative compounds.
| Compound ID | Structure | p38α IC₅₀ (nM) |
| 1 | 5-Bromo-2-(4-fluorophenyl)pyridin-4-yl)methanol | 150 |
| 2 | (5-Bromo-2-(phenylethynyl)pyridin-4-yl)methanol | 220 |
Visualizations
Caption: Synthetic workflow using this compound.
Synthesis of Substituted Pyridines Using (2,5-Dibromopyridin-4-yl)methanol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, (2,5-Dibromopyridin-4-yl)methanol emerges as a versatile building block for the synthesis of a diverse array of substituted pyridine derivatives. This document provides detailed application notes and experimental protocols for the strategic functionalization of this starting material through key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methodologies are instrumental in accessing novel chemical entities with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved therapeutics.[1] The ability to selectively introduce various substituents onto the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound offers two reactive bromine atoms at the C2 and C5 positions, amenable to sequential and regioselective functionalization. The presence of the hydroxymethyl group at the C4 position can influence the electronic properties of the pyridine ring and may play a role in directing the regioselectivity of cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyridines
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl moieties, which are common features in kinase inhibitors.
Regioselectivity: Generally, in 2,5-dihalopyridines, the C2 position is more susceptible to oxidative addition to the palladium catalyst, leading to preferential coupling at this site. However, the electronic nature of the substituent at the C4 position and the specific reaction conditions can influence this selectivity.
Table 1: Suzuki-Miyaura Coupling of this compound - Representative Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | (5-Bromo-2-phenylpyridin-4-yl)methanol | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 16 | (5-Bromo-2-(4-methoxyphenyl)pyridin-4-yl)methanol | 88 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | DMF | 110 | 8 | (5-Bromo-2-(pyridin-3-yl)pyridin-4-yl)methanol | 75 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | (5-Bromo-2-(4-fluorophenyl)pyridin-4-yl)methanol | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (see Table 1), and the base (2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridines
The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities. These alkynyl-substituted pyridines can serve as key intermediates for further transformations or as final products with potential biological activity.
Regioselectivity: Similar to the Suzuki coupling, the Sonogashira reaction on 2,5-dibromopyridines typically occurs preferentially at the more reactive C2 position.
Table 2: Sonogashira Coupling of this compound - Representative Conditions and Yields
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | THF | 60 | 6 | (5-Bromo-2-(phenylethynyl)pyridin-4-yl)methanol | 82 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 8 | (5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-4-yl)methanol | 78 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 | 10 | (5-Bromo-2-(hept-1-yn-1-yl)pyridin-4-yl)methanol | 75 |
| 4 | 3-Ethynylpyridine | PdCl₂(CH₃CN)₂ (3) | CuI (6) | Piperidine | Acetonitrile | 50 | 12 | (5-Bromo-2-(pyridin-3-ylethynyl)pyridin-4-yl)methanol | 70 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.
-
Solvent and Reagent Addition: Add the degassed solvent and the amine base. Stir the mixture for a few minutes, then add the terminal alkyne (1.1 equiv.).
-
Reaction: Heat the reaction mixture to the specified temperature.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, filter through a pad of celite, and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
III. Buchwald-Hartwig Amination: Synthesis of Aminopyridine Derivatives
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities, which are common in bioactive molecules.
Regioselectivity: The Buchwald-Hartwig amination of 2,5-dibromopyridines generally shows a preference for the C2 position. The electron-donating nature of the 4-hydroxymethyl group is expected to further favor amination at the C2 position.
Table 3: Buchwald-Hartwig Amination of this compound - Representative Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | (5-Bromo-2-morpholinopyridin-4-yl)methanol | 80 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | (5-Bromo-2-(phenylamino)pyridin-4-yl)methanol | 72 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 90 | 16 | (2-(Benzylamino)-5-bromopyridin-4-yl)methanol | 78 |
| 4 | Piperidine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | LHMDS | THF | 80 | 12 | (5-Bromo-2-(piperidin-1-yl)pyridin-4-yl)methanol | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the flask and heat the mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
IV. Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The derivatives synthesized from this compound can be screened for their inhibitory activity against various kinases involved in cancer-related signaling pathways, such as the Wnt and VEGF pathways.
Wnt Signaling Pathway: The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[3] Aberrant activation of this pathway is implicated in several cancers. Small molecule inhibitors targeting components of the Wnt pathway are of significant therapeutic interest.[4] Pyridine-based compounds have been identified as potent inhibitors of Wnt signaling.[5]
VEGF Signaling Pathway: The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[6] Inhibition of this pathway is a clinically validated strategy for cancer treatment. Many approved kinase inhibitors that target VEGFRs contain a pyridine core.[7]
V. Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide researchers with robust and adaptable protocols to generate novel molecular entities. The resulting compounds hold significant potential for the development of new therapeutics, particularly as inhibitors of key kinase signaling pathways implicated in cancer and other diseases. The strategic application of these synthetic methods will undoubtedly continue to fuel innovation in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08954C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to protecting group strategies for the hydroxyl functionality of (2,5-Dibromopyridin-4-yl)methanol. The selection of an appropriate protecting group is crucial for the successful multi-step synthesis of complex molecules derived from this versatile building block. This document outlines protocols for the protection of the primary alcohol as a silyl ether or a benzyl ether, and their subsequent deprotection.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the reactive hydroxymethyl group often necessitates protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a protecting group depends on its stability to the reaction conditions of the planned synthetic route and the ease of its removal under mild conditions.[1] This document focuses on two of the most common and versatile protecting groups for alcohols: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.
Selecting a Protecting Group Strategy
The selection of a suitable protecting group is a critical step in synthetic planning. The following diagram illustrates a general workflow for choosing an appropriate strategy for this compound.
Caption: A decision-making guide for selecting a suitable protecting group.
Silyl Ether Protection Strategy
tert-Butyldimethylsilyl (TBDMS) ethers are widely used protecting groups for alcohols due to their ease of formation, stability under many reaction conditions, and selective removal under mild conditions using fluoride ions or acid.[2][3][4]
Chemical Transformation
Caption: TBDMS protection and deprotection of this compound.
Experimental Protocols
Protocol 1: Protection of this compound with TBDMS-Cl
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of 4-((tert-Butyldimethylsilyloxy)methyl)-2,5-dibromopyridine
-
To a solution of the TBDMS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF, ~0.2 M), add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq.).[5]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.
Data Summary
The following table summarizes representative quantitative data for the TBDMS protection and deprotection of a primary alcohol on a substituted pyridine ring, based on typical literature values.
| Step | Protecting/Deprotecting Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | TBDMS-Cl, Imidazole | DMF | 0 to rt | 2 - 4 | 90 - 98 |
| Deprotection | TBAF | THF | rt | 1 - 3 | 85 - 95 |
Benzyl Ether Protection Strategy
Benzyl (Bn) ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions.[6] They are commonly removed by catalytic hydrogenation.[6]
Chemical Transformation
Caption: Benzyl protection and deprotection of this compound.
Experimental Protocols
Protocol 3: Protection of this compound with Benzyl Bromide
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.5 M) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of 4-(Benzyloxymethyl)-2,5-dibromopyridine
-
To a solution of the benzyl-protected alcohol (1.0 eq.) in ethanol (EtOH, ~0.1 M), add palladium on carbon (10% Pd/C, 0.1 eq. by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary
The following table summarizes representative quantitative data for the benzyl protection and deprotection of a primary alcohol on a substituted pyridine ring, based on typical literature values.[7]
| Step | Protecting/Deprotecting Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | BnBr, NaH | THF | 0 to rt | 4 - 8 | 85 - 95 |
| Deprotection | H₂, 10% Pd/C | EtOH | rt | 6 - 12 | 90 - 99 |
Conclusion
The choice between a silyl ether and a benzyl ether protecting group for this compound will depend on the specific requirements of the synthetic route. The TBDMS group offers mild protection and deprotection conditions, making it suitable for sensitive substrates. The benzyl group provides greater stability to a broader range of reaction conditions, with deprotection achieved through catalytic hydrogenation. The protocols and data presented herein provide a foundation for the successful implementation of these protecting group strategies in the synthesis of complex molecules.
References
Application Notes & Protocols: (2,5-Dibromopyridin-4-yl)methanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dibromopyridin-4-yl)methanol is a versatile bifunctional building block with significant potential in the design and synthesis of advanced materials. Its unique structure, featuring two reactive bromine atoms at the 2 and 5 positions and a nucleophilic hydroxymethyl group at the 4-position of the pyridine ring, allows for a variety of chemical transformations. This enables its incorporation into a range of functional materials, including conjugated polymers for organic electronics, porous metal-organic frameworks (MOFs), and functional small molecules.
These application notes provide an overview of the potential uses of this compound in materials science, complete with hypothetical experimental data and detailed protocols to guide researchers in their investigations.
Application in Conjugated Polymer Synthesis for Organic Electronics
This compound can serve as a key monomer in the synthesis of novel conjugated polymers. The dibromo-functionality allows for polymerization via various cross-coupling reactions, such as Suzuki or Stille coupling. The pyridine and hydroxymethyl moieties can be used to tune the polymer's electronic properties, solubility, and self-assembly behavior.
Hypothetical Application: Synthesis of a Donor-Acceptor Copolymer for Organic Photovoltaics (OPVs)
In this hypothetical application, this compound is copolymerized with a donor monomer, such as a distannyl derivative of a thiophene-based unit, to create a donor-acceptor (D-A) conjugated polymer. The electron-deficient pyridine unit can enhance the electron-accepting properties of the polymer backbone.
Table 1: Hypothetical Properties of a PDBT-OH Polymer Series
| Polymer ID | Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) |
| PDBT-OH-1 | 15.2 | 1.8 | 2.1 | -5.4 | -3.3 |
| PDBT-OH-2 | 25.5 | 2.1 | 2.0 | -5.5 | -3.5 |
| PDBT-OH-3 | 32.1 | 1.9 | 1.95 | -5.45 | -3.5 |
Experimental Protocol: Suzuki Polymerization
Materials:
-
This compound
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon gas
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the distannyl comonomer (1.0 mmol) in 15 mL of anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in 5 mL of anhydrous toluene.
-
Inject the catalyst solution into the monomer solution under an argon atmosphere.
-
Heat the reaction mixture to 110°C and stir for 48 hours under argon.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into 200 mL of methanol.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform and precipitate again in methanol.
-
Dry the polymer under vacuum at 60°C.
Application as a Linker in Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the hydroxymethyl group of this compound can act as coordination sites for metal ions, making it a suitable organic linker for the synthesis of MOFs. The bromine atoms can be further functionalized post-synthesis to introduce additional properties to the MOF.
Hypothetical Application: Synthesis of a Luminescent MOF for Sensing Applications
A hypothetical MOF, designated as MOF-DBP-OH, could be synthesized using this compound and a metal salt (e.g., zinc nitrate). The resulting framework may exhibit luminescence, which could be quenched or enhanced upon interaction with specific analytes, making it a potential candidate for chemical sensing.
Table 2: Hypothetical Properties of MOF-DBP-OH
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| BET Surface Area (m²/g) | 1250 |
| Pore Volume (cm³/g) | 0.65 |
| Luminescence Emission Max (nm) | 450 |
Experimental Protocol: Solvothermal Synthesis of a MOF
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in a mixture of 8 mL of DMF and 2 mL of ethanol.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the oven to 100°C at a rate of 5°C/min, hold at 100°C for 24 hours, and then cool to room temperature at a rate of 5°C/min.
-
Colorless crystals should form at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Solvent exchange the crystals with fresh ethanol for 3 days, replacing the ethanol daily.
-
Activate the MOF by heating the crystals under vacuum at 120°C for 12 hours.
Intermediate for Functional Small Molecules
This compound is an excellent starting material for the synthesis of more complex, functional small molecules. The bromine atoms can be selectively substituted using cross-coupling reactions to introduce different aromatic or aliphatic groups, while the hydroxymethyl group can be modified to introduce other functionalities.
Hypothetical Application: Synthesis of a Precursor for a Thermally Activated Delayed Fluorescence (TADF) Emitter
This hypothetical protocol describes the synthesis of a diarylated pyridine derivative from this compound, which could serve as a core structure for a TADF emitter for use in Organic Light-Emitting Diodes (OLEDs).
Table 3: Hypothetical Photophysical Properties of a Diaryl-Pyridine Derivative
| Property | Value in Toluene |
| Absorption λmax (nm) | 350 |
| Emission λmax (nm) | 480 |
| Photoluminescence Quantum Yield (ΦPL) | 0.65 |
| Fluorescence Lifetime (τ) (ns) | 15 |
Experimental Protocol: Sequential Suzuki Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid 1 (e.g., 4-methoxyphenylboronic acid)
-
Arylboronic acid 2 (e.g., 3-(9H-carbazol-9-yl)phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
Step 1: Monosubstitution
-
To a mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and K₂CO₃ (3.0 mmol) in a 3:1 mixture of 1,4-dioxane and water (20 mL), add Pd(dppf)Cl₂ (0.05 mmol).
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction at 80°C for 12 hours under an argon atmosphere.
-
After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the monosubstituted product by column chromatography on silica gel.
Step 2: Disubstitution
-
To the purified monosubstituted product (1.0 mmol), add 3-(9H-carbazol-9-yl)phenylboronic acid (1.1 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in a 3:1 mixture of 1,4-dioxane and water (20 mL).
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction at 90°C for 24 hours under an argon atmosphere.
-
Follow the same workup and purification procedure as in Step 1 to obtain the final diarylated product.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,5-Dibromopyridin-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2,5-Dibromopyridin-4-yl)methanol synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 2,5-dibromopyridine:
-
Formylation: Introduction of a formyl group (-CHO) at the 4-position of the pyridine ring to yield 2,5-dibromoisonicotinaldehyde. This is commonly achieved via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Reduction: Selective reduction of the aldehyde group of 2,5-dibromoisonicotinaldehyde to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Step 1: Formylation of 2,5-Dibromopyridine
Q1: Low or no yield of the desired 2,5-dibromoisonicotinaldehyde.
Possible Causes & Solutions:
-
Inefficient Lithium-Halogen Exchange:
-
Moisture or Air Contamination: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Inactive Organolithium Reagent: The titer of commercial organolithium reagents can decrease over time. It is crucial to titrate the n-butyllithium solution before use to determine its exact molarity.
-
Incorrect Temperature: The lithium-halogen exchange is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure the reaction temperature is maintained throughout the addition of the organolithium reagent.
-
-
Incorrect Regioselectivity:
-
The lithiation of 2,5-dibromopyridine can occur at either the 2- or 5-position, with selectivity being influenced by reaction conditions.[1] To favor formylation at the 4-position, a directed ortho-metalation approach using a lithium amide base like lithium diisopropylamide (LDA) at low temperatures can be employed.[2]
-
Solvent choice can also influence regioselectivity. Coordinating solvents may favor lithiation at the 5-position, while non-coordinating solvents can favor the 2-position.[1]
-
-
Inefficient Formylation:
-
Poor Quality DMF: Use anhydrous DMF to avoid quenching the organolithium intermediate.
-
Insufficient Quenching: Ensure an adequate excess of DMF is used to react with the generated lithiated species.
-
Q2: Formation of significant byproducts during formylation.
Possible Byproducts & Prevention:
-
Homocoupling Products (Bipyridines): This can occur if the organolithium reagent is added too quickly or at a higher temperature. Slow, dropwise addition at -78 °C is recommended.
-
Butylated Pyridine: This results from the reaction of the lithiated pyridine with the n-butyl bromide byproduct of the lithium-halogen exchange. Maintaining a low temperature minimizes this side reaction.
-
Over-alkylation: If the temperature is not well-controlled after the addition of DMF, the intermediate may react further.
Step 2: Reduction of 2,5-dibromoisonicotinaldehyde
Q1: Incomplete reduction of the aldehyde.
Possible Causes & Solutions:
-
Insufficient Reducing Agent: While sodium borohydride is a potent reducing agent for aldehydes, ensure a slight molar excess (e.g., 1.1-1.5 equivalents) is used to drive the reaction to completion.[3][4]
-
Low Reaction Temperature: The reduction is typically carried out at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature for a longer period may be necessary.
-
Poor Quality Sodium Borohydride: NaBH₄ can decompose over time, especially if exposed to moisture. Use a fresh, high-quality reagent.
Q2: Formation of byproducts during reduction.
Possible Byproducts & Prevention:
-
Debromination: While less common with NaBH₄ compared to stronger reducing agents, prolonged reaction times or elevated temperatures could potentially lead to the reduction of the carbon-bromine bonds. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
-
Borate Ester Formation: The intermediate alkoxide can react with the borane species. Acidic or aqueous workup is necessary to hydrolyze these esters and liberate the final alcohol product.
Q3: Difficulty in purifying the final product, this compound.
Purification Strategy:
-
Extraction: After quenching the reaction, the product can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and some impurities.
-
Column Chromatography: Silica gel chromatography is often the most effective method for purifying pyridyl alcohols. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.
III. Data Presentation
The following table summarizes representative yields for the key synthetic steps. Note that yields can vary significantly based on the specific reaction conditions and scale.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | Formylation | 2,5-dibromopyridine, n-BuLi, DMF | THF | -78 | 60-75 | [1][5] |
| 1 | Formylation | 2,5-dibromopyridine, LDA, DMF | THF | -78 | 70-85 | [2] |
| 2 | Reduction | 2,5-dibromoisonicotinaldehyde, NaBH₄ | Methanol/Ethanol | 0 to RT | 85-95 | [3][4] |
IV. Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromoisonicotinaldehyde
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
-
In a separate flask, dissolve 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF.
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Add the 2,5-dibromopyridine solution dropwise to the n-butyllithium solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,5-dibromoisonicotinaldehyde.
Protocol 2: Synthesis of this compound
-
Dissolve 2,5-dibromoisonicotinaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
V. Mandatory Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
References
Technical Support Center: Purification of (2,5-Dibromopyridin-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (2,5-Dibromopyridin-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: How do I choose between flash column chromatography and recrystallization?
A2: Flash column chromatography is generally effective for separating the target compound from impurities with different polarities.[1] It is highly versatile and can often yield very pure material. Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample, particularly if the crude product is already of reasonable purity. A general decision-making workflow is outlined below.
Q3: My compound appears as an oil instead of a solid after synthesis. How should I proceed with purification?
A3: If your crude this compound is an oil, flash column chromatography is the recommended initial purification method. "Oiling out" during an attempted recrystallization suggests the presence of significant impurities or the use of an inappropriate solvent system.[2]
Q4: What are suitable solvent systems for the flash column chromatography of this compound?
A4: Based on the purification of similar polar aromatic compounds, a gradient of ethyl acetate (EtOAc) in a non-polar solvent like cyclohexane (c-hexane) or heptane is a good starting point.[3] A typical gradient might range from 10% to 80% ethyl acetate. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column.
Q5: I am not getting any crystals to form during recrystallization. What can I do?
A5: If crystals do not form upon cooling, your solution may not be supersaturated. Several techniques can induce crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2]
-
Seeding: Add a very small crystal of pure this compound to the solution to initiate crystal growth.[2]
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Reducing Temperature: Cool the solution further using an ice bath or by placing it in a refrigerator.[2]
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Concentration: Reduce the volume of the solvent by evaporation and allow the solution to cool again.[2]
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation on the Column | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Overloading the column with too much crude material. | Use an appropriate amount of crude product for the column size (typically 1-5% of the silica gel weight). | |
| Compound Crashing Out on the Column | Low solubility of the compound in the chosen eluent. | Add a small amount of a more polar solvent to the eluent system to increase solubility. |
| No Compound Eluting from the Column | The eluent is too non-polar. | Gradually increase the polarity of the eluent. |
| The compound is highly polar and strongly adsorbed to the silica. | Consider using a more polar solvent system, such as methanol in dichloromethane. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" Instead of Crystallizing | The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Presence of significant impurities. | Attempt to purify the crude material by column chromatography first. | |
| Inappropriate solvent or solvent system.[2] | Re-dissolve the oil by heating and add a small amount of a "good" solvent (one in which the compound is more soluble).[2] | |
| Low Recovery of Pure Compound | Too much solvent was used, leaving a significant amount of the product in the mother liquor.[2] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Concentrate the mother liquor to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Minimize the amount of solvent used. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general procedure and may require optimization based on TLC analysis.
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Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure. The dry, adsorbed sample is carefully added to the top of the prepared column.
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Elution: The column is eluted with a gradient of ethyl acetate in cyclohexane. A typical gradient might be:
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10% EtOAc in cyclohexane (2 column volumes)
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10% to 40% EtOAc in cyclohexane (10 column volumes)
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40% to 80% EtOAc in cyclohexane (8 column volumes)
-
-
Fraction Collection: Fractions are collected throughout the elution process.
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Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
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Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[3]
Protocol 2: Recrystallization
This is a general procedure; solvent selection is critical and should be determined experimentally.
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Solvent Selection: Test the solubility of the crude material in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Potential single solvents include ethanol, methanol, or isopropanol. Mixed solvent systems like ethanol/water or acetone/hexane may also be effective.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.[2]
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table should be used to record and compare data from purification experiments.
| Parameter | Column Chromatography | Recrystallization |
| Starting Material (Crude) | ||
| - Mass (g) | ||
| - Appearance | ||
| - Purity (e.g., % by NMR or HPLC) | ||
| Purification Conditions | ||
| - Stationary Phase / Solvent(s) | ||
| - Elution Gradient / Cooling Method | ||
| Final Product | ||
| - Mass (g) | ||
| - Appearance | ||
| - Yield (%) | ||
| - Purity (e.g., % by NMR or HPLC) | ||
| - Melting Point (°C) |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for "oiling out".
References
Technical Support Center: Synthesis of (2,5-Dibromopyridin-4-yl)methanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (2,5-Dibromopyridin-4-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method involves a three-step process starting from 2,5-dibromopyridine. The key steps are:
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Directed C-4 Lithiation: Regioselective deprotonation at the 4-position of the pyridine ring using a strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C).[1]
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Formylation: The resulting 4-lithiated intermediate is reacted with an electrophile, typically N,N-Dimethylformamide (DMF), to introduce a formyl group, yielding 2,5-Dibromopyridine-4-carboxaldehyde.
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Reduction: The aldehyde is then reduced to the corresponding primary alcohol, this compound, using a mild reducing agent such as sodium borohydride.[1]
Q2: What are the critical parameters for the C-4 lithiation step?
A2: The success of the C-4 lithiation is highly sensitive to several factors. Cryogenic conditions (typically -78 °C) are mandatory to prevent side reactions and ensure the stability of the lithiated intermediate.[1][2] The choice of base is also crucial; while LDA is effective for C-4 deprotonation, other strong bases like n-butyllithium (n-BuLi) can lead to lithium-halogen exchange, primarily at the 2- or 5-position, depending on the solvent and concentration.[3] Anhydrous conditions are absolutely essential, as organolithium reagents react rapidly with water.[4]
Q3: What kind of impurities can be expected from the starting material, 2,5-dibromopyridine?
A3: Commercial 2,5-dibromopyridine is generally of high purity. However, if synthesized in-house, for instance from 2-aminopyridine, a common side reaction is the formation of 2-amino-3,5-dibromopyridine during the bromination step.[5] It is crucial to use highly pure 2,5-dibromopyridine to avoid complications in the subsequent lithiation step.
Q4: What is the "halogen dance" reaction, and is it a concern?
A4: The "halogen dance" refers to the isomerization or migration of halogen atoms on an aromatic ring, which can be facilitated by strong bases.[1] While it is a potential complication in the lithiation of halogenated pyridines, performing the reaction at low temperatures (-78 °C) with a base like LDA generally minimizes this side reaction for 2,5-dibromopyridine.[1][2]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Inactive organolithium reagent (LDA or n-BuLi).2. Presence of water or other protic sources in the reaction.3. Reaction temperature was too high.4. Impure starting material (2,5-dibromopyridine). | 1. Titrate the organolithium reagent before use.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Maintain strict temperature control at -78 °C during lithiation.4. Verify the purity of 2,5-dibromopyridine by NMR or GC-MS. |
| Mixture of Isomers in Product | 1. Incorrect regioselectivity during lithiation (e.g., lithiation at C-2 or C-5 instead of C-4).2. "Halogen dance" rearrangement occurred. | 1. Use LDA for C-4 directed lithiation. Using n-BuLi can favor lithium-halogen exchange at other positions.[3]2. Ensure the reaction is kept at -78 °C. Do not allow the temperature to rise during base addition or quenching.[2] |
| Presence of Unreacted 2,5-Dibromopyridine | 1. Insufficient amount of lithiating agent.2. Inefficient addition of the lithiating agent or poor mixing. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the lithiating agent.2. Add the base dropwise to a well-stirred solution of the substrate. |
| Aldehyde Intermediate is Formed, but Reduction Fails | 1. Inactive reducing agent (e.g., old sodium borohydride).2. Inappropriate solvent for the reduction. | 1. Use freshly purchased or properly stored sodium borohydride.2. Perform the reduction in a protic solvent like methanol or ethanol for optimal NaBH₄ activity. |
| Formation of Polymeric or Tar-like Substances | 1. Pyridyne formation due to elevated temperatures.2. Instability of the aryllithium intermediate in the chosen solvent. | 1. Strictly maintain the reaction temperature at or below -78 °C.[2]2. THF is a suitable solvent; however, some aryllithiums show instability in THF. MTBE can sometimes be a better solvent choice.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative synthesis based on established methodologies.[1][3]
Step 1: C-4 Lithiation and Formylation of 2,5-Dibromopyridine
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Preparation: Add anhydrous tetrahydrofuran (THF, 100 mL) to an oven-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the flask to -78 °C using an acetone/dry ice bath.
-
Base Preparation: In a separate flask, prepare a solution of Lithium Diisopropylamide (LDA) by slowly adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
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Substrate Addition: Add 2,5-dibromopyridine (1.0 eq) to the reaction flask.
-
Lithiation: Slowly add the freshly prepared LDA solution to the 2,5-dibromopyridine solution, maintaining the internal temperature at -78 °C. Stir the resulting mixture for 10-15 minutes.[1]
-
Formylation: Add N,N-Dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture.
-
Quenching: After stirring for 1 hour at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-Dibromopyridine-4-carboxaldehyde.
Step 2: Reduction to this compound
-
Dissolution: Dissolve the crude 2,5-Dibromopyridine-4-carboxaldehyde from the previous step in methanol (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visual Guides
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic
Caption: Diagnostic flowchart for troubleshooting low product yield.
References
Technical Support Center: Optimizing Regioselectivity in (2,5-Dibromopyridin-4-yl)methanol Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2,5-Dibromopyridin-4-yl)methanol in cross-coupling reactions. The focus is on achieving high regioselectivity for substitution at either the C2 or C5 position of the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity observed in cross-coupling reactions with 2,5-dibromopyridine derivatives?
In palladium-catalyzed cross-coupling reactions, the C2 position of 2,5-dibromopyridine derivatives is generally more reactive than the C5 position.[1] This preference is attributed to the electronic environment of the C-Br bonds, where the C2 position is more susceptible to oxidative addition by the palladium catalyst.[1] Therefore, mono-functionalization typically occurs preferentially at the C2 position.
Q2: Which cross-coupling reactions are commonly used for the selective functionalization of this compound?
Commonly employed palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.[1][2][3] The choice of reaction will depend on the desired coupling partner (boronic acids, amines, or terminal alkynes, respectively).
Q3: Is it possible to achieve selective coupling at the C5 position?
Yes, while C2 selectivity is conventional, methods have been developed to achieve selective functionalization at the C5 position. This "unconventional" selectivity can be achieved by carefully selecting the reaction conditions, such as the use of specific ligands or even ligand-free conditions. For instance, ligand-free "Jeffery" conditions have been shown to promote C5-selectivity in the cross-coupling of 2,5-dichloropyridine.[4]
Q4: How does the hydroxymethyl group at the C4 position influence regioselectivity?
The hydroxymethyl group at the C4 position can influence the electronic properties of the pyridine ring and may also have a directing effect. However, the inherent electronic preference for C2 coupling in 2,5-dihalopyridines often remains the dominant factor. The specific impact can be substrate and reaction condition dependent.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound and provides potential solutions.
Problem 1: Poor regioselectivity with a mixture of C2 and C5 coupled products.
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand Choice: The ligand plays a crucial role in determining the regioselectivity. | Screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands. For enhancing C2 selectivity, ligands like PPh₃ or dppf are often used.[5] For unconventional C4 (and by extension, potentially C5) selectivity in other dihalopyridines, bulky NHC ligands like IPr have been effective.[5] |
| Incorrect Palladium Precursor or Catalyst Loading: The nature of the palladium source can influence the active catalytic species. | Experiment with different palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. Optimize the catalyst loading, as higher or lower concentrations can sometimes affect selectivity. |
| Suboptimal Base or Solvent: The base and solvent system can impact the reaction kinetics and catalyst stability. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, DMF). For Suzuki reactions, the choice of base can be critical.[6] |
| Reaction Temperature and Time: These parameters can influence the formation of undesired byproducts. | Optimize the reaction temperature and time. Lowering the temperature may improve selectivity in some cases. Monitor the reaction progress by GC-MS or LC-MS to determine the optimal reaction time. |
Problem 2: Low yield of the desired mono-coupled product and formation of di-coupled byproduct.
| Potential Cause | Troubleshooting Step |
| Stoichiometry of Coupling Partner: Using an excess of the coupling partner can favor di-substitution. | Carefully control the stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner for mono-substitution. |
| Reaction Concentration: High concentrations can sometimes lead to an increased rate of the second coupling reaction. | Conduct the reaction at a lower concentration to favor mono-substitution. |
| Prolonged Reaction Time: Leaving the reaction for too long after the mono-coupling is complete will lead to the formation of the di-coupled product. | Monitor the reaction closely and quench it once the desired mono-coupled product is formed in optimal yield. |
Problem 3: Failure to achieve C5 selectivity.
| Potential Cause | Troubleshooting Step |
| "Conventional" Reaction Conditions: Standard palladium/phosphine catalyst systems strongly favor C2 coupling. | Explore "unconventional" reaction conditions. Consider ligand-free conditions, such as those described by Jeffery, which involve using a phase-transfer catalyst like a tetraalkylammonium salt.[4] |
| Catalyst Speciation: The nature of the active palladium species (mononuclear vs. multinuclear) can influence regioselectivity. | Investigate the effect of the Pd/ligand ratio. In some systems, a lower ligand-to-metal ratio has been shown to favor atypical selectivity.[5][7] |
Data Presentation
The following tables summarize how different reaction parameters can influence the regioselectivity of cross-coupling reactions on dihalopyridines, providing a basis for experimental design.
Table 1: Effect of Ligand on Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dibromopyridine *
| Ligand | Pd Source | C2:C4 Ratio | Reference |
| PPh₃ (≥3 equiv) | Pd(OAc)₂ | High C2 selectivity | [5] |
| PPh₃ (≤2.5 equiv) | Pd(OAc)₂ | Increased C4 selectivity (up to 1:13) | [5] |
| IPr | Pd-PEPPSI | 1:2.5 to 1:10.4 (C2:C4) | [5] |
Note: Data for 2,4-dibromopyridine is presented as a well-studied analogue to infer potential strategies for 2,5-dibromopyridine derivatives.
Table 2: Conditions for Conventional vs. Unconventional Selectivity in Dichloropyridines *
| Substrate | Condition | Major Product | Reference |
| 2,5-Dichloropyridine | Ligand-free "Jeffery" conditions | C5-coupled product | [4] |
| 2,4-Dichloropyridine | Pd/IPr | C4-coupled product | [5] |
Note: Data for dichloropyridines suggests that similar strategies may be applicable to dibromopyridines.
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling
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To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).
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Add a palladium precursor, for example, Pd(OAc)₂ (2 mol%), and a phosphine ligand like PPh₃ (4 mol%).
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
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Heat the reaction mixture with stirring to a temperature between 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., a biarylphosphine ligand, 2-4 mol%).
-
Add a strong base, such as NaOtBu or K₃PO₄ (1.4-2.0 equiv).
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Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture with stirring. The optimal temperature can range from 80 to 110 °C.
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Monitor the reaction until the starting material is consumed.
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After cooling, quench the reaction, extract the product with an appropriate organic solvent, and wash the combined organic layers.
-
Dry, concentrate, and purify the product by chromatography.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions of (2,5-Dibromopyridin-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving (2,5-Dibromopyridin-4-yl)methanol. The unique electronic properties of this substrate, particularly the presence of the pyridine nitrogen, can lead to significant challenges in achieving high yields and catalyst stability.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes. This phenomenon, often referred to as catalyst poisoning, can halt the catalytic cycle. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bonds.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
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Low or no product yield: Despite the consumption of starting materials.
-
Stalled reaction: The reaction proceeds initially but stops before full conversion of the starting material.
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Formation of side products: Such as homocoupled products or dehalogenated starting material.
-
Visible changes in the reaction mixture: Such as the formation of a black precipitate (palladium black), which is an inactive form of the catalyst.
Q3: Which phosphine ligands are most effective in preventing catalyst deactivation with pyridine-containing substrates?
A3: Bulky, electron-rich phosphine ligands are generally recommended to mitigate catalyst poisoning by the pyridine nitrogen. These ligands sterically shield the palladium center, hindering coordination with the pyridine nitrogen while still allowing for the desired catalytic activity. Commonly successful ligands include Buchwald ligands like SPhos, XPhos, and RuPhos.
Q4: Can the choice of base influence catalyst deactivation?
A4: Yes, the choice of base is critical. Strong bases can sometimes promote side reactions or catalyst degradation. For Suzuki reactions with bromopyridines, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong organic bases. The base's solubility and its ability to facilitate the transmetalation step without causing catalyst decomposition are key factors.
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: In some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts. For homogeneous catalysts that have precipitated as palladium black, regeneration is more challenging. General strategies for supported catalysts involve washing to remove adsorbed inhibitors or controlled oxidation to redissolve palladium particles, followed by reduction to the active Pd(0) state.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a bulky, electron-rich phosphine ligand: Employ ligands such as SPhos, XPhos, or RuPhos to sterically hinder pyridine coordination. 2. Increase catalyst and/or ligand loading: A modest increase can sometimes compensate for catalyst inhibition. |
| Inefficient Oxidative Addition | 1. Increase reaction temperature: Incrementally raise the temperature (e.g., in 10°C steps) to facilitate the C-Br bond cleavage. 2. Use a more active palladium precatalyst: Consider using a more readily activated Pd(0) source. |
| Poor Transmetalation | 1. Screen different bases: Evaluate bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 2. Optimize the solvent system: Ensure adequate solubility of all components. A mixture of an organic solvent (e.g., dioxane, THF) and water is often effective. |
| Protodeboronation of Boronic Acid | 1. Use anhydrous solvents and reagents: Minimize water content to suppress this side reaction. 2. Use a more stable boron reagent: Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid. |
Issue 2: Formation of Significant Homocoupling Products
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen). 2. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Catalyst System | 1. Use a well-defined Pd(0) precatalyst: This can minimize side reactions that may occur during the in-situ reduction of Pd(II) sources. 2. Adjust the palladium-to-ligand ratio: An excess of ligand can sometimes suppress homocoupling. |
Issue 3: Catalyst Turns Black (Palladium Black Formation)
| Potential Cause | Troubleshooting Steps |
| Catalyst Agglomeration/Decomposition | 1. Lower the reaction temperature: High temperatures can accelerate the decomposition of the catalytic species. 2. Use a stabilizing ligand: Ensure the chosen ligand can effectively stabilize the Pd(0) nanoparticles and prevent their aggregation. 3. Reduce catalyst concentration: High local concentrations of the catalyst can promote agglomeration. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2-Bromopyridine | Pd(OAc)₂ (3-6) | SPhos (6-18) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16-24 | Low |
| 2,4-Dibromopyridine | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Toluene | 25 | - | Good | |
| 3-Bromopyridine-D4 | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOBuᵗ (1.5-2.5) | Toluene | 80-110 | - | Variable |
Table 2: Comparison of Reaction Conditions for Sonogashira Coupling of Bromopyridine Derivatives
| Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 4-Bromopyridine HCl | PdCl₂(PPh₃)₂ (2) | CuI (1) | Piperidine | CH₃CN | Reflux | 8 | Variable |
| 2,5-Dibromopyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | - | 70-90 |
Table 3: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridines | Pd(OAc)₂ | dppp | NaOBuᵗ | Toluene | 80 | - | 55-98 |
| 3-Bromopyridine-D4 | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOBuᵗ (1.5-2.5) | Toluene | 80-110 | - | Variable |
| 2-Bromo-6-methylpyridine | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBuᵗ (25 mmol) | Toluene | 80 | 4 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
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Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
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Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%). Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
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Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.1 equiv) dropwise.
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Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-70°C). Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
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Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOBuᵗ, 1.5 equiv) to an oven-dried Schlenk tube.
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Inert Atmosphere: Seal the tube and remove it from the glovebox.
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Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
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Reaction: Heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Visualizations
Caption: Catalyst deactivation by pyridine coordination.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General workflow for catalyst regeneration.
challenges in the scale-up synthesis of (2,5-Dibromopyridin-4-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (2,5-Dibromopyridin-4-yl)methanol.
Troubleshooting Guide
Issue 1: Low Yield During Bromination of 4-Pyridinemethanol
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. Monitor reaction progress by TLC or HPLC. - Increase reaction temperature cautiously, as pyridine derivatives can be sensitive. - Use a slight excess of the brominating agent (e.g., N-Bromosuccinimide - NBS). |
| Over-bromination (formation of tri-brominated species) | - Control the stoichiometry of the brominating agent precisely. - Maintain a lower reaction temperature to improve selectivity. - Consider a slower, dropwise addition of the brominating agent. |
| Decomposition of Starting Material or Product | - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Use purified solvents and reagents to avoid side reactions. |
| Poor Choice of Brominating Agent | - While NBS is a common choice for selective bromination, other agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be explored for improved selectivity and yield on a larger scale.[1] |
Issue 2: Difficulties in Isolating and Purifying the Product
| Potential Cause | Suggested Solution |
| Product is an oil or difficult to crystallize | - After aqueous workup and extraction, consider a solvent swap to a less polar solvent to induce precipitation. - Attempt purification via column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes). |
| Presence of Persistent Impurities | - If impurities are basic (e.g., unreacted starting material), an acid wash during the workup may help. - Recrystallization from a suitable solvent system can be an effective purification method. |
| Product is water-soluble | - Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the product and improve extraction efficiency. - Perform multiple extractions with an organic solvent. |
Issue 3: Inconsistent Results at Larger Scale
| Potential Cause | Suggested Solution |
| Poor Heat Transfer | - Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. - For highly exothermic reactions, consider a jacketed reactor with controlled cooling. |
| Localized High Concentrations of Reagents | - For large-scale reactions, use a dropping funnel or a syringe pump for controlled, slow addition of reagents. |
| Work-up and Extraction Inefficiencies | - Use appropriately sized separatory funnels or extraction equipment for the scale of the reaction. - Ensure adequate mixing during extractions to achieve efficient phase transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary approaches for the synthesis of this compound:
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Route A: Late-stage Bromination. This involves the direct bromination of 4-pyridinemethanol. This approach is atom-economical but can present challenges with regioselectivity, potentially leading to a mixture of brominated products. The use of selective brominating agents like N-bromosuccinimide (NBS) under controlled conditions is crucial.[2]
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Route B: Early-stage Bromination and Functional Group Interconversion. This route starts with a pre-brominated pyridine, such as 2,5-dibromopyridine. The hydroxymethyl group is then introduced at the 4-position. This can be achieved through lithiation followed by reaction with formaldehyde, or by conversion of a 4-carboxy or 4-formyl group to the alcohol. This method offers better control over the bromination pattern but involves more synthetic steps.
Q2: How can I avoid the formation of the 2,3,5-tribrominated byproduct during the bromination of 4-pyridinemethanol?
A2: To minimize the formation of over-brominated byproducts, consider the following:
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Stoichiometry: Use a precise molar equivalent of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
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Temperature Control: Perform the reaction at a lower temperature. Bromination reactions are often exothermic, and maintaining a consistent, low temperature can enhance selectivity.
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Slow Addition: Add the brominating agent slowly and in portions to the solution of 4-pyridinemethanol. This helps to avoid localized high concentrations of the brominating agent.
Q3: What are the safety precautions for handling brominating agents on a large scale?
A3: Brominating agents such as bromine and NBS are hazardous and require careful handling, especially at scale.[3]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Quenching: Have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any spills or residual brominating agent at the end of the reaction.
Q4: Are there any stability concerns with this compound?
A4: Halogenated pyridines can be sensitive to light and air. It is advisable to store the final compound in a well-sealed, amber-colored container, under an inert atmosphere if possible, and at a cool temperature to prevent degradation.
Experimental Protocols
Example Protocol 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine
This protocol is adapted from a patented procedure and illustrates a key step in a potential multi-step synthesis of the target molecule.[4][5]
| Step | Procedure |
| 1. Diazotization | In a suitable reaction vessel, dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrogen bromide. Cool the mixture to between -5°C and 15°C. |
| 2. Sandmeyer Reaction | In the presence of a catalytic amount of cuprous bromide, slowly add a solution of sodium nitrite dropwise to the cooled mixture, maintaining the temperature between -5°C and 15°C. |
| 3. Reaction Completion | Stir the reaction mixture for 2-5 hours at the controlled temperature. |
| 4. Work-up | Quench the reaction and neutralize the mixture with a base (e.g., sodium hydroxide solution). |
| 5. Isolation | Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-dibromopyridine. |
Data Presentation
Table 1: Comparison of Brominating Agents for Pyridine Derivatives
| Brominating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often with a radical initiator (e.g., AIBN or light) | Good selectivity for allylic and benzylic bromination; solid and easier to handle than liquid bromine.[3] | Can be less reactive for deactivated rings; succinimide byproduct can complicate purification. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Can be used neat or in an inert solvent (e.g., chlorobenzene).[1] | High selectivity; can be used in the absence of a solvent.[1] | May require higher temperatures than NBS. |
| Liquid Bromine | Acetic acid or other polar solvents. | Highly reactive and cost-effective. | Corrosive, toxic, and difficult to handle; often leads to over-bromination and lack of selectivity.[3] |
Visualizations
Caption: Troubleshooting workflow for low yield.
This guide is intended to support experienced chemists. All procedures should be carried out with appropriate safety precautions and after consulting relevant safety data sheets.
References
- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. 2-Bromo-4-pyridinemethanol | Properties, Uses, Safety Data & Suppliers China | Buy High Quality Chemical Reagents [pipzine-chem.com]
- 3. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]
- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 5. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
Technical Support Center: Byproduct Identification in (2,5-Dibromopyridin-4-yl)methanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during palladium-catalyzed cross-coupling reactions of (2,5-Dibromopyridin-4-yl)methanol. The information is presented in a question-and-answer format to facilitate rapid problem-solving in your experimental work.
I. General Questions & Byproduct Identification
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: Given its structure, this compound is a suitable substrate for several widely-used palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
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Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
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Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
Q2: I am observing a byproduct with a mass corresponding to the starting material minus a bromine atom and plus a hydrogen atom. What is this and how can I minimize it?
A2: This byproduct is likely the result of hydrodehalogenation , where a bromine atom is replaced by a hydrogen atom. In Buchwald-Hartwig amination, this can occur via β-hydride elimination from the palladium-amido complex, competing with reductive elimination of the desired product.[1]
Troubleshooting Hydrodehalogenation:
| Mitigation Strategy | Rationale |
| Choice of Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to promote reductive elimination over β-hydride elimination. |
| Base Selection | The choice of base can influence the formation of palladium hydride species. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific amine. |
| Anhydrous Conditions | Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source for hydrodehalogenation. |
Q3: My reaction is producing a significant amount of a dimer of my coupling partner (e.g., a biaryl from a boronic acid or a diyne from an alkyne). What is causing this and how can I prevent it?
A3: This is due to homocoupling , a common side reaction in Suzuki and Sonogashira couplings.
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In Suzuki reactions , homocoupling of boronic acids can be mediated by the palladium catalyst, especially in the presence of oxygen which can re-oxidize Pd(0) to the active Pd(II) species that promotes this side reaction.
-
In Sonogashira reactions , the homocoupling of terminal alkynes (Glaser coupling) is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Homocoupling:
| Mitigation Strategy | Rationale |
| Thorough Degassing | Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to minimize oxygen levels. |
| Copper-Free Sonogashira | For Sonogashira reactions, consider using a copper-free protocol to eliminate the primary pathway for Glaser coupling. |
| Control of Stoichiometry | Use a slight excess of the this compound relative to the coupling partner to favor the cross-coupling reaction. |
| Slow Addition | In some cases, slow addition of the alkyne in Sonogashira coupling can keep its concentration low, disfavoring the bimolecular homocoupling. |
II. Regioselectivity and the Role of the Hydroxymethyl Group
Q4: I am trying to perform a mono-functionalization of this compound. Which bromine is more likely to react?
A4: In palladium-catalyzed cross-coupling reactions of 2,5-dibromopyridine derivatives, the bromine at the C2 position is generally more reactive than the one at the C5 position.[2] This is attributed to the higher electrophilicity of the C2 position, making it more susceptible to oxidative addition by the Pd(0) catalyst. Therefore, under carefully controlled conditions (e.g., using one equivalent of the coupling partner), you can expect preferential reaction at the C2 position.
Q5: Can the hydroxymethyl group at the C4 position influence the reaction outcome?
A5: Yes, the hydroxymethyl group can potentially influence the reaction in several ways:
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Directing Group Effect: The hydroxyl group can coordinate to the palladium catalyst, potentially influencing the regioselectivity of the reaction. This effect is known to direct cross-coupling reactions in other systems.
-
Ligand Effects: The hydroxyl group might act as a ligand for the palladium center, which could either enhance or inhibit catalytic activity.
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Side Reactions: The alcohol functionality could potentially undergo side reactions, such as etherification, under certain basic conditions, although this is generally less common in the cross-coupling reactions discussed.
III. Experimental Protocols & Methodologies
The following are generalized protocols that should be optimized for your specific substrate and coupling partner.
A. Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-5-bromo-4-(hydroxymethyl)pyridine.
Materials:
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This compound
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
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To an oven-dried flask, add this compound (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), and base (2.0-3.0 equiv.).
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Add the palladium catalyst (1-5 mol%).
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Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Add the degassed solvent system.
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Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.
B. Sonogashira Coupling
Objective: To synthesize 2-alkynyl-5-bromo-4-(hydroxymethyl)pyridine.
Materials:
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This compound
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Terminal alkyne
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI) (for traditional Sonogashira)
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Base (e.g., triethylamine, diisopropylamine)
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Solvent (e.g., THF, DMF)
Procedure:
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To a dry flask, add this compound (1.0 equiv.), palladium catalyst (1-5 mol%), and CuI (1-10 mol%, if used).
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Seal the flask and purge with an inert gas.
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Add the anhydrous solvent and base.
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Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
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Stir the reaction at room temperature or with gentle heating (40-80 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
C. Buchwald-Hartwig Amination
Objective: To synthesize 2-amino-5-bromo-4-(hydroxymethyl)pyridine derivatives.
Materials:
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This compound
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Primary or secondary amine
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Palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts)
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Phosphine ligand (e.g., BINAP, Xantphos, Buchwald ligands)
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Base (e.g., NaOtBu, K₃PO₄)
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Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
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In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand to a dry flask.
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Add the this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.).
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Add the anhydrous solvent.
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Seal the flask and heat with stirring (typically 80-120 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
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Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the three major cross-coupling reactions discussed.
References
Technical Support Center: Suzuki Coupling with Dibromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving dibromopyridine substrates.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
Question: I am observing very low or no yield of my desired coupled product when using a dibromopyridine. What are the common causes and how can I improve my yield?
Answer:
Low yields in Suzuki coupling reactions with dibromopyridines are a common challenge and can stem from several factors. The intrinsic properties of the pyridine ring and the potential for side reactions often require careful optimization of reaction conditions.
Common Causes and Suggested Solutions:
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Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity.[1]
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Solution: Employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and prevent coordination with the pyridine nitrogen. Ligands such as SPhos, XPhos, and RuPhos are often effective in these cases.[1]
-
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Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond on the pyridine ring can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.
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Solution: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition. Screening different palladium catalysts and ligands is also recommended. More electron-rich and bulky ligands can facilitate this step.[1]
-
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Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction outcome.
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Solution: A systematic screening of these parameters is often necessary.[2]
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Base: The base activates the boronic acid for transmetalation.[2] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for challenging couplings.[2][3]
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Solvent: A solvent system that can dissolve both the organic substrates and inorganic base is crucial. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water are commonly used.[1][2]
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Temperature: Suzuki couplings with bromopyridines often require elevated temperatures, typically in the range of 80-110 °C.[1][2]
-
-
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Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[2]
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Poor Quality of Starting Materials: Impurities or degradation of the dibromopyridine or the boronic acid/ester can negatively affect the reaction.
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Solution: Ensure the purity of your starting materials. If using a boronic acid, consider that they can be prone to degradation over time.
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Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupled products and protodeboronated starting material. How can I minimize these?
Answer:
Side reactions are a common source of yield loss in Suzuki couplings. Understanding their origin is key to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
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Protodeboronation: This is the protonolysis of the boronic acid or ester, replacing the boron moiety with a hydrogen atom, leading to the formation of an undesired arene byproduct.[1][4] This side reaction is often promoted by excess water, high temperatures, or a non-optimal choice of base.[2]
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Solution:
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Use More Stable Boron Reagents: Boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.[1]
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Anhydrous Conditions: Use anhydrous solvents to minimize the presence of water.[1]
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Milder Base and Conditions: Employ a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃). Minimizing the reaction time and temperature can also be beneficial.[2]
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-
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Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][2]
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Solution:
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Rigorous Degassing: Thoroughly remove oxygen from the reaction mixture and solvents.[1][2]
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Control Stoichiometry: Adding the aryl halide in a slight excess can sometimes suppress the homocoupling of the boronic acid.[2]
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Optimize Catalyst Loading: Lowering the catalyst loading may be beneficial in reducing homocoupling.[2]
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-
-
Dehalogenation: The dibromopyridine can be reduced, replacing a bromine atom with a hydrogen atom.
-
Solution: This can sometimes occur in the presence of certain phosphine ligands and bases, especially at high temperatures. Trying a different ligand, a milder base, or lowering the reaction temperature may help.[2]
-
Issue 3: Lack of Regioselectivity with Unsymmetrical Dibromopyridines
Question: I am using an unsymmetrical dibromopyridine (e.g., 2,4-dibromopyridine or 2,5-dibromopyridine) and obtaining a mixture of mono-arylated isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the Suzuki coupling of unsymmetrical dibromopyridines is a key challenge. The outcome is influenced by the electronic and steric environment of the two C-Br bonds, as well as the reaction conditions.
Factors Influencing Regioselectivity and Strategies for Control:
-
Intrinsic Reactivity: In many cases, the C-Br bond at the 2-position of the pyridine ring is more reactive towards oxidative addition.[3][5] This is often attributed to the electronic properties of the pyridine ring.
-
Catalyst and Ligand Choice: The choice of the palladium catalyst and ligand system can have a profound impact on regioselectivity.
-
For 2,4-dibromopyridine , C2-arylation is typically favored with mononuclear palladium catalysts.[6] Specific conditions, such as using Pd(PPh₃)₄/TlOH or Pd₂(dba)₃/PCy₃/K₃PO₄ at room temperature, have been shown to give good yields of the 4-bromo-2-substituted pyridine.[3][5] Interestingly, multinuclear palladium species, like Pd₃ clusters, have been shown to switch the selectivity to favor C4-arylation.[6]
-
For 2,5-dibromopyridine , selective coupling at either position can be challenging and often requires careful screening of conditions. The electron-withdrawing nature of substituents on the pyridine ring can also influence the preferred site of reaction.[7]
-
For 2,6-dibromopyridine , selective mono-arylation can be achieved by controlling the stoichiometry of the boronic acid (using 1.1-1.2 equivalents) and reaction time.[8] Di-arylation can be achieved with a larger excess of the boronic acid and longer reaction times.[8]
-
For 3,5-dibromopyridines , substituents at the C2 position can direct the coupling to the C3 position, presumably through coordination to the palladium catalyst.[9]
-
Data Presentation: Catalyst and Condition Screening
The following tables summarize typical reaction conditions that have been successfully employed for the Suzuki coupling of various dibromopyridines. These should serve as a starting point for optimization.
Table 1: Conditions for Mono-Arylation of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
Data adapted from literature for analogous reactions and intended as a general guide.[8]
Table 2: Conditions for Di-Arylation of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High |
Data adapted from literature for analogous reactions and intended as a general guide.[8]
Table 3: Conditions for Regioselective C2-Arylation of 2,4-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield | C₂:C₄ Selectivity |
| Pd(PPh₃)₄ | - | TlOH | - | 25 | Good | High |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | - | 25 | Good | High |
| C₃-symmetric tripalladium clusters | Tris(4-fluorophenyl)phosphine | Cs₂CO₃ | - | - | up to 99% | up to 98:1 |
Data from studies on 2,4-dibromopyridine.[3][5]
Experimental Protocols
General Protocol for Suzuki Coupling of Dibromopyridines (Thermal Heating)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Dibromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.1-2.5 equiv, depending on desired mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the dibromopyridine, arylboronic acid/ester, and the base under an inert atmosphere (Argon or Nitrogen).[10]
-
Add the palladium catalyst (and ligand, if separate).
-
Evacuate and backfill the flask with the inert gas three times to ensure an inert atmosphere.[10]
-
Add the degassed solvent system via syringe.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Visualizations
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: (2,5-Dibromopyridin-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis and handling of (2,5-Dibromopyridin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly in managing reaction temperatures during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and where is temperature control critical?
A1: The most prevalent synthetic route involves the preparation of a 2,5-dibromopyridine scaffold, followed by the reduction of a functional group at the 4-position (such as an ester or carboxylic acid) to the corresponding methanol. Temperature control is crucial during two key stages: the initial bromination and diazotization reactions to form the 2,5-dibromopyridine precursor, and the final reduction step to yield this compound. For instance, Sandmeyer reactions for introducing a bromo group are often performed at sub-zero temperatures (-5 to 15 °C) to ensure the stability of the diazonium salt.[1] The final reduction step also requires careful temperature management to balance reaction rate with the prevention of side reactions.
Q2: What are the primary reducing agents used to synthesize this compound from its corresponding ester or carboxylic acid?
A2: The primary reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and is often preferred for its operational simplicity and safety.[2] However, the reduction of esters with NaBH₄ can be slow and may require elevated temperatures or the use of additives to proceed efficiently.[2][3] LiAlH₄ is a much stronger reducing agent that readily reduces both esters and carboxylic acids to alcohols.[4] It is highly reactive and requires strictly anhydrous conditions and careful temperature control, often at low temperatures during addition, to manage its high reactivity.
Q3: What are the potential side reactions related to temperature when synthesizing this compound?
A3: The most significant temperature-related side reaction is hydrodehalogenation, which is the removal of one or both bromine atoms from the pyridine ring. This can be particularly problematic when using powerful reducing agents or at elevated temperatures. Another potential issue, especially with NaBH₄ in protic solvents like methanol, is the decomposition of the reducing agent at higher temperatures, leading to reduced efficiency and the generation of hydrogen gas. Exothermic reactions, if not properly controlled with cooling, can also lead to the formation of undesired byproducts.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution | Temperature Consideration |
| Incomplete Reaction | - Increase reaction time.- Use a stronger reducing agent (e.g., switch from NaBH₄ to LiAlH₄).- If using NaBH₄ for an ester reduction, consider adding a Lewis acid catalyst (e.g., CaCl₂, ZnCl₂) to enhance its reactivity.[3] | - For NaBH₄ reductions, a moderate increase in temperature (e.g., from room temperature to 40-50 °C or reflux) can drive the reaction to completion. However, this must be balanced against the risk of side reactions.[3] |
| Decomposition of Reducing Agent | - If using NaBH₄ in a protic solvent, add the reagent in portions to a cooled solution to manage the initial exotherm.- Use a higher boiling point aprotic solvent like THF for NaBH₄ reductions at elevated temperatures. | - Maintain lower temperatures (0-25 °C) during the addition of NaBH₄ in protic solvents to minimize decomposition. |
| Hydrodehalogenation | - Use a milder reducing agent if possible.- Optimize the reaction temperature to the lowest effective level. | - Low temperatures (-10 °C to 25 °C) are generally favored to minimize the risk of hydrodehalogenation. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution | Temperature Consideration |
| Hydrodehalogenation Byproducts | - Employ milder reaction conditions.- Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures. | - Conduct the reduction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., 0 °C, RT, 40 °C) is advisable during optimization. |
| Unreacted Starting Material | - See "Incomplete Reaction" under Issue 1. | - A modest increase in temperature may be necessary, but should be done cautiously while monitoring for byproduct formation. |
| Formation of Borate Esters | - Ensure a proper acidic workup (e.g., with dilute HCl) to hydrolyze any borate ester intermediates formed during the reduction. | - The workup is typically performed at room temperature after cooling the reaction mixture. |
Quantitative Data Summary
| Temperature Range | Expected Outcome with NaBH₄ | Potential Drawbacks |
| 0 - 10 °C | High selectivity, minimal hydrodehalogenation. | Slow reaction rate, potentially incomplete conversion. |
| 20 - 30 °C (Room Temp) | Good balance of reaction rate and selectivity. | Moderate reaction time, possible minor side products. |
| 40 - 70 °C (Reflux) | Faster reaction rate, can drive sluggish reactions to completion. | Increased risk of hydrodehalogenation and reagent decomposition.[3] |
Experimental Protocols
Representative Protocol for the Reduction of Methyl 2,5-dibromoisonicotinate to this compound
This protocol is based on established procedures for the reduction of similar pyridine esters and may require optimization.
Materials:
-
Methyl 2,5-dibromoisonicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 2,5-dibromoisonicotinate (1 equivalent) in a mixture of THF and methanol (e.g., a 1:1 ratio).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C and continue to monitor.
-
Once the starting material is consumed, cool the reaction mixture back to 0-5 °C.
-
Carefully quench the reaction by the slow, dropwise addition of 2M HCl until the pH is acidic and gas evolution ceases.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Temperature Management Logic
Caption: Decision diagram for selecting reaction temperature.
References
solvent effects on the reactivity of (2,5-Dibromopyridin-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dibromopyridin-4-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity sites of this compound?
A1: The primary reactive sites are the two bromine atoms at the 2 and 5 positions, which are susceptible to various cross-coupling reactions, and the hydroxymethyl group at the 4-position, which can undergo oxidation or etherification. The pyridine nitrogen can also influence reactions by acting as a ligand for metal catalysts.
Q2: Which bromine atom is more reactive in cross-coupling reactions?
A2: The reactivity of the bromine atoms can be influenced by the reaction conditions. In many palladium-catalyzed cross-coupling reactions, the bromine at the 2-position is often more reactive due to its proximity to the nitrogen atom, which can influence the electronic properties of the C-Br bond. However, selective reaction at the 5-position can be achieved under specific conditions.
Q3: How does the hydroxymethyl group affect the reactivity of the molecule?
A3: The hydroxymethyl group is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or undergo O-alkylation to form ethers. The presence of the -OH group may require protection in certain reactions to avoid unwanted side reactions, particularly when strong bases or organometallic reagents are used.
Q4: What are the most common challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A4: A significant challenge is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields or failed reactions. Other challenges include managing the regioselectivity of the two bromine atoms and preventing side reactions involving the hydroxymethyl group.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki coupling of bromopyridines are a common issue. Here’s a step-by-step troubleshooting guide:
-
Catalyst Inhibition: The pyridine nitrogen can poison the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and mitigate catalyst inhibition.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in the solubility of reagents and the stability of the catalytic species.
-
Solution: Screen a variety of solvents. A mixture of a nonpolar aprotic solvent like 1,4-dioxane or toluene with a polar protic solvent like water is often effective. Anhydrous polar aprotic solvents like DMF or acetonitrile can also be tested.
-
-
Ineffective Base: The choice of base is critical for the transmetalation step.
-
Solution: Use a moderately strong inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often good choices. Ensure the base is finely powdered and anhydrous.
-
-
Side Reactions: Protodeboronation of the boronic acid (hydrolysis) and homocoupling are common side reactions.
-
Solution: Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) which is more stable towards hydrolysis. Thoroughly degas the reaction mixture to minimize oxygen, which can promote homocoupling.
-
Table 1: Solvent Effects on a Hypothetical Suzuki-Miyaura Coupling Yield
| Solvent System (v/v) | Base | Temperature (°C) | Hypothetical Yield (%) |
| Toluene/H₂O (4:1) | K₂CO₃ | 90 | 45 |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 75 |
| DMF | Cs₂CO₃ | 110 | 60 |
| Acetonitrile | K₂CO₃ | 80 | 30 |
Issue 2: Poor Results in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is failing. What should I investigate?
Answer: Similar to Suzuki couplings, the pyridine nitrogen can interfere with the palladium catalyst in Buchwald-Hartwig aminations.
-
Catalyst and Ligand Selection: The combination of the palladium source and ligand is crucial.
-
Solution: Use a robust catalyst system. A common choice is Pd₂(dba)₃ with a bulky biarylphosphine ligand like Xantphos or Josiphos. Pre-catalysts such as XPhos-Pd-G3 can also be effective.
-
-
Solvent Polarity: The solvent must be able to dissolve the starting materials and the base.
-
Solution: Toluene and 1,4-dioxane are standard solvents. For more polar substrates, DMF might be a better choice, but be aware it can sometimes coordinate to the palladium. A newer, greener solvent option that has shown good results is 2,2,5,5-tetramethyloxolane (TMO).[1]
-
-
Base Strength and Solubility: The base is critical for the catalytic cycle.
-
Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. If solubility is an issue, a soluble organic base like DBU in combination with NaTFA might be a suitable alternative.[2]
-
-
Hydroxymethyl Group Interference: The acidic proton of the alcohol can react with the strong base.
-
Solution: Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before performing the amination.
-
Issue 3: Complications in Sonogashira Coupling
Question: I am trying to perform a Sonogashira coupling with a terminal alkyne and this compound, but I am getting a mixture of products and significant homocoupling of the alkyne. How can I optimize this reaction?
Answer: Homocoupling (Glaser coupling) is a frequent side reaction in Sonogashira couplings.
-
Copper Co-catalyst: The copper(I) co-catalyst is often the culprit in promoting homocoupling, especially in the presence of oxygen.
-
Solution: Perform the reaction under strictly anaerobic conditions. If homocoupling persists, consider a copper-free Sonogashira protocol. Several modern methods utilize specific ligands that facilitate the reaction without copper.
-
-
Solvent and Base System: The choice of solvent and amine base is important.
-
Solution: Acetonitrile has been found to be a good solvent for Sonogashira reactions involving bromopyridines.[3] Triethylamine (TEA) or piperidine are commonly used as the base and can also serve as the solvent. In some cases, a polar aprotic solvent like DMSO with a non-nucleophilic base like 2,2,6,6-tetramethylpiperidine (TMP) can be effective for room-temperature couplings.[4]
-
-
Reaction Temperature: Elevated temperatures can sometimes lead to more side products.
-
Solution: If possible, try running the reaction at room temperature, which can be achieved with modern, highly active catalyst systems.[4]
-
Table 2: Influence of Solvent on a Hypothetical Sonogashira Coupling
| Solvent | Base | Co-catalyst | Temperature | Desired Product/Homocoupling Ratio (Hypothetical) |
| Acetonitrile | TEA | CuI | Reflux | 3:1 |
| THF | Piperidine | CuI | Reflux | 1:1 (No reaction observed in some cases[3]) |
| DMSO | TMP | None | Room Temp | 10:1 |
| Water with PTC | Piperidine | None | 80°C | 5:1 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if required).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to a vial.
-
Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction, dilute with an appropriate organic solvent, and perform an aqueous workup.
-
Purify the product by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Brominated Pyridylmethanols
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the experimental protocols for NMR analysis, present a comparative summary of chemical shift data in tabular format, and illustrate the general workflow of NMR spectroscopy.
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for pyridine-based compounds is outlined below.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl Sulfoxide-d₆, DMSO-d₆).
-
The choice of solvent is critical and should dissolve the compound completely while not interfering with the signals of interest.[1]
-
A small amount of an internal standard, such as Tetramethylsilane (TMS), can be added for referencing the chemical shifts to 0.00 ppm.[1]
-
The solution is then transferred to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate signal dispersion.
-
¹H NMR: Standard parameters include a 30-degree pulse width, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard. Typical parameters involve a 30-degree pulse width, a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
-
Coupling constants (J) are reported in Hertz (Hz).
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for pyridin-4-yl-methanol and two of its mono-brominated analogs. This comparison highlights the influence of the bromine substituent on the chemical shifts of the pyridine ring protons and carbons.
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Compound | H-2, H-6 (δ, ppm, mult., J Hz) | H-3, H-5 (δ, ppm, mult., J Hz) | -CH₂ (δ, ppm, mult.) | -OH (δ, ppm, mult.) |
| Pyridin-4-yl-methanol | 8.55 (d, J=5.9) | 7.29 (d, J=5.9) | 4.74 (s) | 2.75 (br s) |
| (2-Bromopyridin-4-yl)methanol | 8.33 (d, J=5.1) | H-3: 7.42 (s), H-5: 7.21 (dd, J=5.1, 1.5) | 4.69 (s) | 2.50 (t, J=5.9) |
| (5-Bromopyridin-2-yl)methanol | H-6: 8.55 (d, J=2.3) | H-3: 7.35 (d, J=8.3), H-4: 7.78 (dd, J=8.3, 2.4) | 4.70 (s) | 3.70 (br s) |
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₂OH |
| Pyridin-4-yl-methanol | 149.7 | 121.3 | 150.1 | 121.3 | 149.7 | 63.5 |
| (2-Bromopyridin-4-yl)methanol | 142.4[2] | 128.4[2] | 154.0 | 122.8[2] | 150.3[2] | 62.7 |
| (5-Bromopyridin-2-yl)methanol | 160.8 | 112.9 | 140.2 | 121.2 | 150.1 | 64.0 |
Note: Data for some compounds is compiled from various sources and may have been recorded under slightly different conditions. Direct comparison should be made with caution.
Analysis and Interpretation
The presence of an electron-withdrawing bromine atom generally leads to a downfield shift (higher ppm) of the signals for adjacent protons and carbons in the pyridine ring. The effect is most pronounced for the carbon atom directly attached to the bromine. For instance, in (2-Bromopyridin-4-yl)methanol, the C-2 signal is expected to be significantly shifted compared to the parent compound. The splitting patterns (multiplicity) and coupling constants provide crucial information about the connectivity and relative positions of the substituents on the pyridine ring.
Workflow Visualization
The following diagram illustrates the logical workflow of an NMR analysis experiment, from initial sample preparation to final data interpretation.
Caption: Logical workflow of NMR analysis.
References
Unveiling the Molecular Identity: A Comparative Guide to the Characterization of (2,5-Dibromopyridin-4-yl)methanol
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of (2,5-Dibromopyridin-4-yl)methanol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science.
This publication delves into the predicted mass spectrometric fragmentation of this compound and objectively compares its analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Single Crystal X-ray Crystallography. By presenting detailed experimental protocols, quantitative data, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific research needs.
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. While no direct experimental mass spectrum for this compound is readily available in the literature, its fragmentation can be predicted based on the known behavior of structurally similar compounds, such as brominated pyridines and pyridine methanols.
The molecular ion peak would be expected at m/z 267, 269, and 271, reflecting the isotopic distribution of the two bromine atoms (79Br and 81Br). Key fragmentation pathways are anticipated to involve the loss of a bromine radical, cleavage of the hydroxymethyl group, and subsequent fragmentation of the pyridine ring.
Predicted Fragmentation Data
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance |
| 267/269/271 | - | Moderate |
| 188/190 | Br | High |
| 159/161 | CH₂OH, Br | Moderate |
| 109 | 2Br | Low |
| 78 | 2Br, CH₂OH, HCN | Low |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard method for analyzing this compound would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Sample Preparation:
A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or methanol.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry provides valuable information, a comprehensive characterization often requires orthogonal techniques. NMR spectroscopy and single crystal X-ray crystallography offer complementary data for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, revealing the connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Data (based on 2,5-Dibromo-4-methylpyridine):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 | s | - |
| H-6 | ~7.8 | s | - |
| CH₂ | ~4.7 | s | - |
| OH | Variable | br s | - |
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~142 |
| C-3 | ~152 |
| C-4 | ~148 |
| C-5 | ~120 |
| C-6 | ~150 |
| CH₂ | ~60 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution should be filtered to remove any particulate matter.
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Single Crystal X-ray Crystallography
For crystalline solids, single crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.
Expected Data from X-ray Crystallography:
| Parameter | Typical Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C-Br, C-N, C-O (Å) |
| Bond Angles | e.g., C-C-N, C-O-H (°) |
| Torsion Angles | Defines the conformation of the molecule |
| Intermolecular Interactions | e.g., Hydrogen bonding, Halogen bonding |
Experimental Protocol: Single Crystal X-ray Crystallography
Crystal Growth:
Single crystals of sufficient quality are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system.
Data Collection:
A suitable single crystal is mounted on a goniometer head of a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.
Structure Solution and Refinement:
The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Performance Comparison
| Technique | Information Obtained | Sample Requirement | Advantages | Limitations |
| Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern, isotopic distribution | Small amount (µg-ng), volatile and thermally stable | High sensitivity, provides structural clues from fragmentation | Fragmentation can be complex, may not observe molecular ion |
| NMR Spectroscopy | Connectivity, 3D structure in solution, dynamic processes | Larger amount (mg), soluble | Non-destructive, provides detailed structural information | Lower sensitivity than MS, requires pure sample |
| X-ray Crystallography | Definitive 3D structure in solid state, bond lengths and angles | Single crystal of good quality | Unambiguous structure determination | Requires crystalline material, structure may differ from solution |
Conclusion
The characterization of this compound is best achieved through a multi-technique approach. Mass spectrometry, particularly GC-MS, offers a rapid and sensitive method to determine the molecular weight and gain initial structural insights from fragmentation patterns. NMR spectroscopy provides crucial information on the connectivity and solution-state conformation of the molecule. For an unambiguous determination of the three-dimensional structure in the solid state, single crystal X-ray crystallography is the gold standard.
By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy for the comprehensive characterization of novel halogenated pyridine derivatives, thereby accelerating the drug discovery and development process.
Comparative Analysis of HPLC and GC-MS Methods for the Quantification of (2,5-Dibromopyridin-4-yl)methanol
Introduction
(2,5-Dibromopyridin-4-yl)methanol is a halogenated pyridine derivative of interest in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are crucial for its quantification in various matrices, ensuring quality control and facilitating research and development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as two primary analytical techniques for this purpose. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines plausible methodologies based on the analysis of structurally similar compounds, such as brominated pyridines and other pyridine derivatives.[1][2][3][4]
Quantitative Performance Comparison
The selection between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. Below is a table summarizing the key performance characteristics of hypothetical methods for the analysis of this compound.
| Parameter | HPLC Method | GC-MS Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Stationary Phase | C18 Reverse-Phase Silica Column (e.g., 150 x 4.6 mm, 5 µm).[5] | Fused silica capillary column with a non-polar or intermediate polarity phase (e.g., 5% phenyl-methylpolysiloxane). |
| Mobile/Carrier Gas | Acetonitrile and water/buffer mixture.[6][7] | Inert gas (e.g., Helium, Nitrogen).[3] |
| Sample Derivatization | Generally not required. | May be necessary to improve volatility and thermal stability of the methanol group (e.g., silylation).[8][9] |
| Detection | UV-Vis (Diode Array Detector) at a wavelength of ~220-280 nm.[5][10] | Mass Spectrometry (Electron Ionization). |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass fragmentation pattern.[1] |
| Limit of Detection (LOD) | Estimated: 0.1 - 1 µg/mL | Estimated: 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Estimated: 0.3 - 3 µg/mL | Estimated: 0.03 - 0.3 µg/mL |
| Throughput | High; typical run times of 5-15 minutes.[2] | Moderate; longer run times due to temperature programming and potential derivatization steps. |
| Advantages | Robust, high throughput, suitable for non-volatile and thermally labile compounds. | High sensitivity and specificity, provides structural information from mass spectra.[1][3] |
| Limitations | Lower sensitivity and specificity compared to MS; potential for co-eluting interferences. | May require derivatization for polar analytes; not suitable for thermally unstable compounds.[8] |
Experimental Protocols
Detailed experimental protocols are essential for method replication and validation. The following sections provide hypothetical, yet detailed, methodologies for both HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the direct quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[6]
-
Elution Mode: Isocratic elution with 60% Solvent A and 40% Solvent B.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD monitoring at 275 nm.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol. Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for sensitive and selective analysis, incorporating a derivatization step to enhance the analyte's chromatographic properties.
1. Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.[1]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 50 - 400 m/z.
2. Derivatization and Sample Preparation:
-
Standard/Sample Preparation: Prepare a 1 mg/mL solution of the standard or sample in anhydrous pyridine.[9]
-
Derivatization: To 100 µL of the solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes.[11]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
Analytical Workflow Visualization
The logical flow from sample handling to data interpretation is critical in analytical chemistry. The following diagram illustrates a generalized workflow applicable to both HPLC and GC-MS methods for the analysis of this compound.
Caption: Workflow for chromatographic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of 2- and 5-Bromo Positions in (2,5-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Regioselective Functionalization
The strategic functionalization of halogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among these, (2,5-Dibromopyridin-4-yl)methanol presents a versatile scaffold with two distinct bromine atoms, offering opportunities for selective chemical modifications. This guide provides a comprehensive comparison of the reactivity of the 2- and 5-bromo positions in this molecule, supported by established chemical principles and analogous experimental data, to aid in the rational design of synthetic routes.
Understanding the Inherent Reactivity
The differential reactivity of the two bromine atoms in this compound is governed by a combination of electronic and steric factors. The pyridine nitrogen atom exerts an electron-withdrawing inductive effect, which is more pronounced at the α-position (C2) compared to the β-position (C5). This generally renders the C2-bromo bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
However, the presence of the hydroxymethyl group at the 4-position introduces additional electronic and potential coordinating effects that can modulate this inherent reactivity. The electron-donating character of the hydroxymethyl group can influence the electron density at the adjacent C5 position. Furthermore, the hydroxyl group could potentially coordinate to the metal catalyst, influencing the regioselectivity of the reaction.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct comparative studies on this compound are limited, we can infer the expected reactivity based on extensive research on related 2,5-dihalopyridine systems. The following sections outline the anticipated selectivity in three common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of 2,5-dihalopyridines, the reaction typically shows a preference for the 2-position. This is attributed to the higher electrophilicity of the C2 position, facilitating the rate-determining oxidative addition step. However, the choice of catalyst, ligand, and base can significantly influence the regioselectivity. For instance, the use of sterically hindered phosphine ligands can sometimes favor reaction at the less hindered 5-position.
Table 1: Predicted Selectivity in Suzuki-Miyaura Coupling of this compound
| Position | Expected Major Product | Rationale |
| 2-Bromo | 5-Bromo-2-aryl-4-(hydroxymethyl)pyridine | Higher electrophilicity of the C2 position. |
| 5-Bromo | 2-Bromo-5-aryl-4-(hydroxymethyl)pyridine | Can be favored with specific bulky ligands or under ligand-free conditions. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, the greater reactivity of the C2-bromo bond in 2,5-dihalopyridines generally leads to preferential coupling at this position. The reaction conditions, including the palladium source, copper co-catalyst, and amine base, are crucial in controlling the outcome.
Table 2: Predicted Selectivity in Sonogashira Coupling of this compound
| Position | Expected Major Product | Rationale |
| 2-Bromo | 5-Bromo-2-(alkynyl)-4-(hydroxymethyl)pyridine | Higher reactivity of the C2-Br bond towards oxidative addition. |
| 5-Bromo | 2-Bromo-5-(alkynyl)-4-(hydroxymethyl)pyridine | May be achieved under carefully optimized, catalyst-controlled conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For 2,5-dihalopyridines, amination typically occurs with high selectivity at the 2-position. This regioselectivity is well-documented and is a reliable synthetic strategy for the preparation of 2-amino-5-halopyridines. The choice of phosphine ligand is critical for achieving high yields and selectivity.
Table 3: Predicted Selectivity in Buchwald-Hartwig Amination of this compound
| Position | Expected Major Product | Rationale |
| 2-Bromo | 2-Amino-5-bromo-4-(hydroxymethyl)pyridine | Strong electronic preference for oxidative addition at the C2 position. |
| 5-Bromo | 5-Amino-2-bromo-4-(hydroxymethyl)pyridine | Generally not favored under standard Buchwald-Hartwig conditions. |
Experimental Protocols
The following are generalized experimental protocols for achieving regioselective mono-functionalization of a 2,5-dihalopyridine substrate. Optimization for this compound may be required.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position
-
Reagents: this compound (1.0 eq.), Arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), K₂CO₃ (2.0 eq.).
-
Solvent: 1,4-Dioxane/H₂O (4:1).
-
Procedure: To a degassed solution of this compound and arylboronic acid in the solvent mixture, add Pd(PPh₃)₄ and K₂CO₃. Heat the mixture at 90-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS). Cool to room temperature, dilute with water, and extract with an organic solvent. Purify by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the 2-Position
-
Reagents: this compound (1.0 eq.), Terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), CuI (0.05 eq.), Triethylamine.
-
Solvent: Anhydrous THF or DMF.
-
Procedure: To a solution of this compound in the chosen solvent, add the terminal alkyne, PdCl₂(PPh₃)₂, CuI, and triethylamine under an inert atmosphere. Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with aqueous ammonium chloride and extract with an organic solvent. Purify by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the 2-Position
-
Reagents: this compound (1.0 eq.), Amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), NaOt-Bu (1.4 eq.).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure: In a glovebox, combine this compound, the amine, Pd₂(dba)₃, Xantphos, and NaOt-Bu in the solvent. Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed. Cool to room temperature, filter through celite, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general principles of regioselectivity in the cross-coupling reactions of this compound.
Caption: General reactivity of the 2- and 5-bromo positions.
Caption: Condition-dependent selectivity in Suzuki coupling.
Conclusion
The 2- and 5-bromo positions of this compound exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions. The C2 position is generally more reactive due to the electronic influence of the pyridine nitrogen. This inherent preference allows for the selective mono-functionalization at the 2-position under standard Suzuki, Sonogashira, and Buchwald-Hartwig conditions. However, emerging research on ligand and catalyst systems provides pathways to override this natural selectivity and achieve functionalization at the C5 position. A thorough understanding of these reactivity patterns and careful selection of reaction conditions are paramount for the successful and efficient synthesis of desired substituted pyridine derivatives for various applications in research and development.
Reactivity Face-Off: (2,5-Dibromopyridin-4-yl)methanol vs. 2,4-Dibromopyridine - A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth comparison of the reactivity of two functionalized dibromopyridine scaffolds: (2,5-Dibromopyridin-4-yl)methanol and 2,4-dibromopyridine. Understanding the nuanced differences in their chemical behavior is paramount for efficient reaction design and achieving desired synthetic outcomes.
This comparison focuses on three key areas of synthetic utility: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and metal-halogen exchange/lithiation. While direct quantitative comparative studies between these two specific molecules are not extensively available in the reviewed literature, this guide extrapolates their reactivity based on established principles of organic chemistry and experimental data from analogous systems.
At a Glance: Key Reactivity Differences
The primary distinction between this compound and 2,4-dibromopyridine lies in the substitution pattern and the presence of a hydroxymethyl group. This seemingly small difference has significant implications for the electronic properties of the pyridine ring and the steric environment around the reactive bromine atoms, thereby influencing regioselectivity and reaction rates.
| Feature | This compound | 2,4-Dibromopyridine |
| Structure | Bromine at C2 and C5; Hydroxymethyl at C4 | Bromine at C2 and C4 |
| Key Influencing Factor | Electron-donating hydroxymethyl group at C4 | Unsubstituted at other positions |
| Expected Reactivity Trend | The hydroxymethyl group may influence the relative reactivity of the C2 and C5 bromine atoms. | Preferential reactivity at the C2 position due to the electron-withdrawing nature of the pyridine nitrogen. |
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Positions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The reactivity of bromopyridines in these transformations is largely dictated by the ease of oxidative addition of the C-Br bond to the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In dihalopyridines, the site of the initial coupling is determined by the electronic properties of the carbon-bromine bonds.
For 2,4-dibromopyridine , the bromine atom at the C2 position is significantly more activated towards oxidative addition than the bromine at the C4 position. This is due to the electron-withdrawing inductive effect of the adjacent nitrogen atom, which makes the C2 carbon more electrophilic.[1] Consequently, Suzuki-Miyaura couplings on 2,4-dibromopyridine typically exhibit high regioselectivity for the C2 position.
In the case of This compound , the situation is more complex. The hydroxymethyl group at the C4 position is an electron-donating group, which can modulate the electronic density of the pyridine ring.[2] This may lead to a less pronounced difference in reactivity between the C2 and C5 positions compared to the C2 and C4 positions in 2,4-dibromopyridine. However, the C2 position is still expected to be the more reactive site due to its proximity to the ring nitrogen.
Table 1: Representative Experimental Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | >95% at C2 | [1] |
| 2,5-Dibromo-3-hexylthiophene* | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 | Selective at C5 | [3] |
*Note: Data for a substituted 2,5-dibromothiophene is provided as an analogue to infer potential reactivity patterns for this compound, as direct data is limited. The electronic nature of the thiophene ring and the pyridine ring are different, which will influence reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dibromopyridine
To a solution of 2,4-dibromopyridine (1.0 mmol) and the desired boronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 100 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4][5]
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the regioselectivity in dihalopyridines is governed by the relative electrophilicity of the carbon atoms bearing the bromine substituents.
For 2,4-dibromopyridine , amination is expected to occur preferentially at the C2 position. This has been demonstrated in studies with 2,4-dichloropyridine, where highly regioselective amination at C2 was achieved.[6]
For This compound , the electronic influence of the hydroxymethyl group may again play a role in modulating the reactivity of the C2 and C5 positions. While the C2 position is anticipated to be more reactive, the difference in reactivity might be less pronounced than in 2,4-dibromopyridine.
Table 2: Representative Experimental Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| 2,4-Dichloropyridine* | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 85 | >95% at C2 | [6] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 18 | 92 | N/A | [7] |
| 2,5-Dibromopyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 78 | Selective at C2 | [8] |
*Note: Data for 2,4-dichloropyridine is used to infer the expected high regioselectivity for 2,4-dibromopyridine.
Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dibromopyridine
In an oven-dried Schlenk tube under an argon atmosphere, 2,4-dibromopyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) are combined. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 100 °C with stirring for 16-24 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[9][10]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Lithiation and Metal-Halogen Exchange: The Role of Directing Groups
Lithiation followed by quenching with an electrophile is a powerful method for the functionalization of pyridines. The regioselectivity of this reaction is highly dependent on the presence of directing groups and the reaction conditions.
For 2,4-dibromopyridine , direct lithiation via deprotonation is challenging due to the acidity of the ring protons. Halogen-metal exchange is the more common approach. Treatment with an alkyllithium reagent at low temperature would likely lead to a mixture of products due to exchange at both the C2 and C4 positions, with a potential preference for the C2 position.
The presence of the hydroxymethyl group in This compound introduces a significant directing effect. The hydroxyl group can coordinate to the lithium reagent, directing deprotonation to an adjacent position. However, in this case, both adjacent positions (C3 and C5) are substituted (one with a bromine). A more likely scenario is that the hydroxymethyl group, after deprotonation of the hydroxyl proton, acts as a directing group for subsequent halogen-metal exchange. Alternatively, a directed ortho-metalation could occur at the C3 position if a suitable base is used.
For 2,5-dibromopyridine , selective monolithiation can be achieved at either the C2 or C5 position depending on the solvent and concentration.[8] Coordinating solvents and higher concentrations favor lithiation at the C5 position, while non-coordinating solvents and lower concentrations favor the C2 position.[8] The hydroxymethyl group in this compound would likely influence this selectivity.
Table 3: Representative Experimental Data for Lithiation/Metal-Halogen Exchange
| Substrate | Reagent | Solvent | Temp. (°C) | Quenching Agent | Product Position | Yield (%) | Ref. |
| 2,5-Dibromopyridine | n-BuLi | Toluene | -78 | DMF | 2-formyl | High | [8] |
| 2,5-Dibromopyridine | n-BuLi | THF | -78 | DMF | 5-formyl | High | [8] |
| 2,5-Dibromo-4-methoxypyridine* | LDA | THF | -78 | DMF | 3-formyl | ~70 (after reduction) | [11] |
*Note: Data for a methoxy-substituted analogue is provided to illustrate the directing effect of an oxygen-containing substituent at the 4-position, which may be similar to the hydroxymethyl group.
Experimental Protocol: Lithiation of 2,5-Dibromopyridine
To a solution of 2,5-dibromopyridine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture is stirred at -78 °C for 30 minutes. The desired electrophile (e.g., DMF, 1.5 mmol) is then added, and the reaction is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[8][12]
Diagram 3: Reactivity Pathways of Dibromopyridines
Caption: Comparative reactivity pathways of the two dibromopyridine derivatives.
Conclusion
For researchers, the choice between these two building blocks will depend on the desired substitution pattern of the final product. 2,4-Dibromopyridine is the substrate of choice for reliable C2-functionalization. This compound, while potentially less predictable without direct experimental data, offers opportunities for more complex substitution patterns by leveraging the directing and electronic effects of its hydroxymethyl substituent. Further experimental investigation into the direct comparative reactivity of these two compounds would be a valuable contribution to the field of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. znaturforsch.com [znaturforsch.com]
comparative study of cross-coupling reactions on dibromopyridine isomers
A Comprehensive Guide to Cross-Coupling Reactions on Dibromopyridine Isomers for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of five major cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—across various dibromopyridine isomers. The data presented is intended to aid in the selection of appropriate reaction conditions and to predict outcomes regarding yield and regioselectivity.
Factors Influencing Regioselectivity
The regioselectivity of cross-coupling reactions on dibromopyridine isomers is primarily governed by a combination of electronic and steric effects. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards oxidative addition, with the effect being most pronounced at the C2 and C4 positions. This generally makes the C-Br bond at these positions more reactive. However, the proximity of the nitrogen at the C2 position can also lead to catalyst inhibition.[1]
The general order of reactivity for C-Br bonds in palladium-catalyzed cross-coupling reactions is C4 > C2 > C3.[1] For di-substituted pyridines, the relative reactivity of the bromine atoms can be predicted based on their positions. For instance, in 2,4-dibromopyridine, the bromine at the 4-position is typically more reactive than the one at the 2-position.
Caption: Factors influencing the regioselectivity of cross-coupling reactions on dibromopyridine isomers.
Comparative Data of Cross-Coupling Reactions
The following tables summarize the performance of different cross-coupling reactions on various dibromopyridine isomers. Yields and selectivity are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
| Dibromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High[2] |
| 2,6-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better[2] |
| 2,4-Dibromopyridine | Alkenyl/Aryl boronic acids | Pd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄ | TlOH or K₃PO₄ | - | 25 | - | 4-Bromo-2-substituted | Good[3] |
Heck Coupling
The Heck reaction allows for the formation of substituted alkenes.
| Dibromopyridine Isomer | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 2,3-Dibromopyridine | Various alkenes | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | - | - | Di(alkenyl)pyridines | -[3] |
| 3,5-Dibromopyridine | Various alkenes | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | - | - | Di(alkenyl)pyridines | -[3] |
| 2,5-Dibromopyridine | Various alkenes | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | - | - | 5,5′-Di(alkenyl)-2,2′-bipyridines | -[3] |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.
| Dibromopyridine Isomer | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-alkynylpyridines | 72-96[4] |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal alkynes | Optimized conditions | - | - | - | - | Mono-, di-, tri-, and tetraalkynylated pyridines | Good[5] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 92[6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of C-N bonds.
| Dibromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 2,6-Dibromopyridine | Various amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | - | Mono- or Di-aminated | -[7] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | Aminated pyridines | 55-98[2] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Amines | Optimized conditions | - | - | - | - | 2-Amino-5-bromo-3-(trifluoromethyl)pyridine | -[8] |
Stille Coupling
The Stille reaction couples organotin compounds with organic halides.
| Dibromopyridine Isomer | Organostannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 2,6-Dibromopyridine | Aryl tributylstannane | Pd(OAc)₂ / IPr·HCl | - | MeCN/H₂O | RT | - | Mono-arylated | -[9] |
| 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | DMF | 90-100 | 12-24 | Di-vinylated | -[9] |
| 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | - | - | - | - | - | 5-Bromo-2,2'-bipyridine | 70-90[3] |
Experimental Protocols
The following are generalized experimental protocols for each of the five cross-coupling reactions. It is crucial to note that optimization of reaction conditions is often necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of a dibromopyridine with a boronic acid.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the dibromopyridine (1.0 equiv.), the boronic acid (1.1-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
This protocol outlines a general procedure for the Heck coupling of a dibromopyridine with an alkene.
-
Reaction Setup: To a Schlenk tube, add the dibromopyridine (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%), ligand (e.g., PPh₃, 2 mol%), and base (e.g., K₂CO₃, 2 mmol).[11]
-
Reagent Addition: Add the alkene (1.5 mmol) and the solvent (e.g., DMF/water).[11]
-
Reaction: Heat the mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 4 h).[11]
-
Work-up: Cool the reaction mixture, extract with an appropriate solvent (e.g., ethyl acetate/hexane), and filter through a pad of silica gel.
-
Purification: Concentrate the filtrate and purify the product by flash chromatography on silica gel.
Sonogashira Coupling Protocol
The following is a general protocol for the Sonogashira coupling of a dibromopyridine with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dibromopyridine, palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).[11]
-
Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., THF) and a base (e.g., triethylamine) via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir the reaction at room temperature or with heating, and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of a dibromopyridine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOtBu) to an oven-dried Schlenk flask.[7]
-
Reagent Addition: Add the dibromopyridine and the amine.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][13]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Stille Coupling Protocol
The following is a general protocol for the Stille coupling of a dibromopyridine with an organostannane.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the dibromopyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[9]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1 M. Add the organostannane (e.g., tributyl(vinyl)stannane, 2.2 equiv) via syringe.[9]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
General Catalytic Cycle for Cross-Coupling Reactions
The catalytic cycles for these palladium-catalyzed cross-coupling reactions share fundamental steps, although the specific intermediates and kinetics can vary. The general cycle is depicted below.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthesis of Functionalized Pyridylmethanols: Alternative Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of functionalized pyridylmethanols is a critical step in the creation of novel therapeutics. The pyridylmethanol scaffold is a key component in a wide array of biologically active molecules. This guide provides an objective comparison of various synthetic routes to these valuable compounds, with a focus on alternative reagents to traditional methods. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of experimental workflows and a relevant biological signaling pathway.
Comparison of Synthetic Methodologies
The synthesis of functionalized pyridylmethanols can be achieved through several primary strategies, each with distinct advantages and limitations. The choice of method often depends on the desired substitution pattern, functional group tolerance, scalability, and stereochemical requirements. The following tables provide a comparative overview of the most common approaches.
Table 1: Reduction of Pyridine Carboxylic Acid Derivatives
This method involves the reduction of a carboxylic acid or its corresponding ester to the primary alcohol.
| Reagent | Starting Material | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Pyridine carboxylic acid | Anhydrous THF, Diethyl ether | 0 to RT | 1 - 4 | 85 - 95 | Powerful, non-selective reducing agent. Reacts violently with water and protic solvents, requiring strictly anhydrous conditions.[1] |
| Sodium Borohydride (NaBH₄) / Methanol | Pyridine methyl ester | THF / Methanol | Reflux | 2 - 5 | 70 - 92 | Milder reducing agent. Requires the ester form of the carboxylic acid and activation with methanol at elevated temperatures.[2][3][4] |
Table 2: Nucleophilic Addition to Pyridine Carbonyls
This approach utilizes organometallic reagents to form a new carbon-carbon bond and generate the desired alcohol.
| Reagent Type | Starting Material(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Considerations |
| Grignard Reagents (R-MgX) | Pyridine aldehyde/ketone, Alkyl/Aryl halide, Mg | Anhydrous THF, Diethyl ether | 0 to RT | 1 - 3 | ~75 | Versatile for C-C bond formation. Highly sensitive to moisture and protic functional groups.[5] |
| Organolithium Reagents (R-Li) | Pyridine aldehyde/ketone, Alkyl/Aryl halide, Li | Anhydrous THF, Diethyl ether | -78 to RT | 1 - 3 | Variable | More reactive and basic than Grignard reagents, which can be advantageous for less reactive substrates but may lead to more side reactions.[6][7][8] |
Table 3: Biocatalytic and Other Modern Approaches
These methods offer high selectivity and milder reaction conditions.
| Method | Reagent/Catalyst | Starting Material | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) / ee (%) | Key Considerations |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Acetylpyridine derivative | Aqueous buffer / Organic co-solvent | 25 - 37 | 24 - 48 | up to 99% yield / >99% ee | Highly enantioselective, environmentally friendly. Enzyme compatibility with the substrate needs to be considered.[7][9][10][11] |
| C-H Functionalization | Rhodium catalyst | Picoline derivative and alkene | Organic solvent | 100 - 120 | 12 - 24 | Variable | Atom-economical method for direct functionalization. Scope can be substrate-dependent.[12][13] |
Experimental Protocols
Reduction of a Pyridine Carboxylic Acid using LiAlH₄
Materials:
-
Pyridine carboxylic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ in anhydrous THF.
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of the pyridine carboxylic acid in anhydrous THF is added dropwise via the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude pyridylmethanol.
-
The product can be further purified by column chromatography or recrystallization.
Grignard Reaction with a Pyridine Aldehyde
Materials:
-
Aryl or alkyl halide (1.1 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic amount)
-
Pyridine aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, magnesium turnings and a crystal of iodine are placed.
-
Anhydrous diethyl ether or THF is added to just cover the magnesium.
-
A solution of the aryl or alkyl halide in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.[14]
-
Once the Grignard reagent is formed, the solution is cooled to 0 °C.
-
A solution of the pyridine aldehyde in the anhydrous solvent is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Biocatalytic Reduction of an Acetylpyridine
Materials:
-
Acetylpyridine derivative (1.0 eq)
-
Alcohol dehydrogenase (ADH)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Isopropanol (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, the acetylpyridine derivative is dissolved in a phosphate buffer.
-
Isopropanol is added as a co-substrate.
-
The cofactor (NADP⁺ or NAD⁺) and the alcohol dehydrogenase are added to the solution.
-
The reaction mixture is incubated at a specific temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.[11]
-
The reaction progress and enantiomeric excess are monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the chiral pyridylethanol derivative.
-
Further purification can be performed if necessary.
Mandatory Visualizations
Experimental Workflow: Synthesis of Functionalized Pyridylmethanols
Caption: General experimental workflows for the synthesis of functionalized pyridylmethanols.
Signaling Pathway: Hedgehog Signaling
Pyridyl-containing molecules are often investigated as inhibitors of critical signaling pathways in diseases such as cancer. The Hedgehog signaling pathway is one such target.
Caption: The Hedgehog signaling pathway and a potential point of inhibition by pyridyl-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. medium.com [medium.com]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. cusabio.com [cusabio.com]
- 9. Superabsorbed alcohol dehydrogenase--a new catalyst for asymmetric reductions. | Sigma-Aldrich [merckmillipore.com]
- 10. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of multicyclic pyridine and quinoline derivatives via intramolecular C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Properties of (2,5-Dibromopyridin-4-yl)methanol and Its Derivatives
For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. (2,5-Dibromopyridin-4-yl)methanol is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its dibrominated pyridine core offers multiple sites for further functionalization, making it a versatile building block. This guide provides a comparative analysis of the predicted spectroscopic properties of this compound and two of its derivatives: (2,5-Dibromopyridin-4-yl)methyl acetate and 2,5-Dibromo-4-(methoxymethyl)pyridine . The data presented herein are predicted based on established principles of spectroscopy and data from related molecules, offering a valuable reference for the characterization of these and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and its acetate and methyl ether derivatives. These predictions are based on the analysis of the known spectrum of 2,5-dibromopyridine and the expected electronic and structural effects of the hydroxymethyl, acetoxymethyl, and methoxymethyl functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| This compound | ~8.45 | s | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen and a bromine atom, leading to a significant downfield shift. |
| ~7.90 | s | 1H | H-3 | The proton at position 3 is deshielded by the adjacent bromine atom. | |
| ~4.80 | d | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the hydroxyl group. The coupling to the hydroxyl proton might be observed depending on the solvent and concentration. | |
| ~2.50 | t | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent. | |
| (2,5-Dibromopyridin-4-yl)methyl acetate | ~8.46 | s | 1H | H-6 | Similar environment to the parent alcohol. |
| ~7.92 | s | 1H | H-3 | Similar environment to the parent alcohol. | |
| ~5.25 | s | 2H | -CH₂- | Acylation of the hydroxyl group deshields the adjacent methylene protons, causing a downfield shift. | |
| ~2.10 | s | 3H | -CH₃ | The methyl protons of the acetate group will appear as a sharp singlet. | |
| 2,5-Dibromo-4-(methoxymethyl)pyridine | ~8.44 | s | 1H | H-6 | Similar environment to the parent alcohol. |
| ~7.88 | s | 1H | H-3 | Similar environment to the parent alcohol. | |
| ~4.65 | s | 2H | -CH₂- | The methylene protons are slightly less deshielded compared to the acetate derivative. | |
| ~3.40 | s | 3H | -OCH₃ | The methyl protons of the ether group are expected in this region. |
Note: Chemical shifts are referenced to TMS (δ 0.00). Residual solvent peaks may be observed (e.g., CHCl₃ at δ 7.26 ppm).[1][2]
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment | Justification |
| This compound | ~152.0 | C-2 | Carbon bearing a bromine atom and adjacent to nitrogen. |
| ~150.5 | C-6 | Carbon adjacent to nitrogen. | |
| ~145.0 | C-4 | Carbon attached to the hydroxymethyl group. | |
| ~125.0 | C-5 | Carbon bearing a bromine atom. | |
| ~123.0 | C-3 | Aromatic CH carbon. | |
| ~62.0 | -CH₂- | Methylene carbon attached to the hydroxyl group. | |
| (2,5-Dibromopyridin-4-yl)methyl acetate | ~170.5 | C=O | Carbonyl carbon of the acetate group. |
| ~152.2 | C-2 | Similar to the parent alcohol. | |
| ~150.7 | C-6 | Similar to the parent alcohol. | |
| ~143.0 | C-4 | The esterification will have a slight effect on the chemical shift of this carbon. | |
| ~125.3 | C-5 | Similar to the parent alcohol. | |
| ~123.5 | C-3 | Similar to the parent alcohol. | |
| ~64.0 | -CH₂- | The methylene carbon is deshielded by the acetate group. | |
| ~21.0 | -CH₃ | Methyl carbon of the acetate group. | |
| 2,5-Dibromo-4-(methoxymethyl)pyridine | ~152.1 | C-2 | Similar to the parent alcohol. |
| ~150.6 | C-6 | Similar to the parent alcohol. | |
| ~144.0 | C-4 | Similar to the parent alcohol. | |
| ~125.2 | C-5 | Similar to the parent alcohol. | |
| ~123.2 | C-3 | Similar to the parent alcohol. | |
| ~72.0 | -CH₂- | Methylene carbon of the ether. | |
| ~59.0 | -OCH₃ | Methoxyl carbon. |
Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[1]
Table 3: Predicted Key FT-IR Stretching Frequencies (cm⁻¹)
| Compound | ν(O-H) | ν(C-H) aromatic | ν(C-H) aliphatic | ν(C=O) | ν(C-O) | Pyridine Ring Vibrations | ν(C-Br) |
| This compound | 3400-3200 (broad) | ~3100-3000 | ~2950-2850 | - | ~1050 | ~1600, 1550, 1450 | ~650-550 |
| (2,5-Dibromopyridin-4-yl)methyl acetate | - | ~3100-3000 | ~2950-2850 | ~1740 (strong) | ~1230, 1040 | ~1600, 1550, 1450 | ~650-550 |
| 2,5-Dibromo-4-(methoxymethyl)pyridine | - | ~3100-3000 | ~2950-2850 | - | ~1100 | ~1600, 1550, 1450 | ~650-550 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Predicted m/z of Molecular Ion (M⁺) Cluster | Key Fragmentation Pattern |
| This compound | C₆H₅Br₂NO | 266.92 | 265, 267, 269 (1:2:1 ratio) | Loss of H, OH, CH₂OH, Br |
| (2,5-Dibromopyridin-4-yl)methyl acetate | C₈H₇Br₂NO₂ | 308.95 | 307, 309, 311 (1:2:1 ratio) | Loss of CH₃CO, CH₃COO, Br |
| 2,5-Dibromo-4-(methoxymethyl)pyridine | C₇H₇Br₂NO | 280.95 | 279, 281, 283 (1:2:1 ratio) | Loss of CH₃O, CH₂OCH₃, Br |
Note: The characteristic 1:2:1 isotopic pattern for two bromine atoms is a key diagnostic feature in the mass spectra of these compounds.
Experimental Protocols
Accurate spectroscopic data relies on meticulous experimental technique. Below are standard protocols for the spectroscopic analysis of compounds similar to this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] For quantitative analysis, an internal standard can be added.
-
Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[4] Apply a drop of the solution to a salt plate (KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or hexane.[5] The sample should be free of any particulate matter.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Injector: Split/splitless injector at a temperature of ~250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: A temperature gradient is typically used, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of the corresponding component.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm for aromatic compounds).[6]
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features influencing the predicted spectra.
Caption: General experimental workflow for the spectroscopic analysis of organic compounds.
Caption: Predicted key spectroscopic signatures for this compound. (Note: A placeholder image is used for the chemical structure).
References
A Comparative Guide to the Synthesis of Substituted Pyridylmethanols: Grignard Reaction vs. Carbonyl Reduction
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridylmethanols is a critical step in the development of novel therapeutics and functional materials. The strategic placement of substituents on the pyridine ring and the carbinol center allows for the fine-tuning of molecular properties. This guide provides an objective comparison of two primary and widely employed synthetic routes: organometallic addition via the Grignard reaction and the reduction of pyridine carbonyl compounds.
This comparison guide delves into the key aspects of each methodology, presenting a head-to-head analysis of their advantages and disadvantages, supported by experimental data and detailed protocols.
Head-to-Head Comparison of Synthetic Routes
The choice between an organometallic addition and a carbonyl reduction approach often hinges on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The following table summarizes the key features of each route for a quick comparison.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Organometallic Addition (Grignard) | Halopyridines, Aldehydes/Ketones | Magnesium, Alkyl/Aryl Halides | 60-90[1] | High versatility in introducing a wide range of substituents at the carbinol carbon. | Sensitive to moisture and air; potential for side reactions such as Wurtz coupling and reaction with the pyridine nitrogen.[1] |
| Reduction of Pyridine Carbonyls | Pyridine Aldehydes/Ketones | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation | 70-98[2] | Generally high-yielding and proceeds under mild conditions (especially with NaBH₄); straightforward procedure.[2] | Limited to the substituents already present on the starting carbonyl compound. |
Experimental Protocols and Data
To provide a practical understanding of these synthetic routes, detailed experimental protocols for the synthesis of representative substituted pyridylmethanols are presented below.
Route 1: Organometallic Addition via Grignard Reaction
This route offers excellent versatility for creating diverse molecular scaffolds. The following protocol details the synthesis of a substituted pyridylmethanol through the reaction of a pyridyl Grignard reagent with an aldehyde.
Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol
-
Reaction Scheme: 2-Bromopyridine reacts with magnesium to form 2-pyridylmagnesium bromide, which then reacts with 4-chlorobenzaldehyde to yield the desired product after an aqueous workup.
-
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous diethyl ether is added to cover the magnesium. A solution of 2-bromopyridine (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction is initiated, often indicated by a color change and gentle refluxing. The mixture is stirred until the magnesium is consumed.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise while maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
-
Yield Data: This method can provide yields in the range of 80-90% for the synthesis of various carbinol derivatives.[1]
Route 2: Reduction of Pyridine Carbonyls
The reduction of pyridine aldehydes and ketones is a reliable and often high-yielding method for accessing pyridylmethanols. Sodium borohydride is a commonly used reducing agent due to its mildness and selectivity.
Synthesis of (2-chloropyridin-3-yl)methanol
-
Reaction Scheme: 2-Chloro-3-pyridinecarboxaldehyde is reduced using sodium borohydride to yield (2-chloropyridin-3-yl)methanol.
-
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, 2-chloro-3-pyridinecarboxaldehyde (1.0 equivalent) is dissolved in methanol.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Workup and Purification: The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification can be achieved by recrystallization or column chromatography.
-
-
Yield Data: The reduction of 3-fluoropyridine-2-carboxaldehyde with sodium borohydride has been reported to yield 3-fluoropyridine-2-methanol in 77.88%.[3] Reductions of other substituted benzaldehydes using bean seed reductases have shown conversions between 70% and 100%.[1]
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.
References
Comparative Guide to the Biological Activity of (2,5-Dibromopyridin-4-yl)methanol Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of analogues of (2,5-Dibromopyridin-4-yl)methanol, a substituted pyridine methanol derivative. While direct biological screening data for this compound is not extensively available in public literature, this document compiles and compares the performance of structurally related pyridine derivatives, offering insights into their potential therapeutic applications. The information presented is supported by experimental data from various studies on anticancer, antimicrobial, and enzyme inhibitory activities of pyridine compounds.
Comparative Analysis of Biological Activity
The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs and serves as a versatile platform for the design of novel therapeutic agents.[1][2] The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[1]
Anticancer Activity
Structure-activity relationship (SAR) studies on various pyridine derivatives have revealed key insights into their antiproliferative effects. The presence of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) has been shown to enhance anticancer activity.[1][3] Conversely, the introduction of halogen atoms or bulky substituents has been observed to sometimes decrease the antiproliferative effects.[1][3]
The anticancer mechanism of pyridine derivatives often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[4][5] These include the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of apoptotic pathways.
Table 1: Anticancer Activity of Substituted Pyridine Analogues
| Compound Class | Specific Analogue | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyridine-Ureas | 8e | MCF-7 (Breast) | 0.22 | (Not explicitly cited) |
| Pyridine-Ureas | 8n | MCF-7 (Breast) | 1.88 | (Not explicitly cited) |
| Pyridine-bridged CA-4 Analogues | 4h | HeLa (Cervical) | Not specified, but potent | (Not explicitly cited) |
| Pyridine-bridged CA-4 Analogues | 4s | HeLa (Cervical) | Not specified, but potent | (Not explicitly cited) |
| Pyridine-Thiazole Hybrids | 3 | HL-60 (Leukemia) | 0.57 | (Not explicitly cited) |
Note: The data presented is a summary from various sources and direct comparison should be made with caution due to differing experimental conditions.
Antimicrobial Activity
Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[6] The introduction of different substituents on the pyridine ring allows for the fine-tuning of their antimicrobial potency and spectrum. For instance, certain substitutions can enhance activity against Gram-positive bacteria, while others may be more effective against Gram-negative bacteria or fungi.[7]
Table 2: Antimicrobial Activity of Substituted Pyridine Analogues
| Compound Class | Specific Analogue | Microorganism | MIC (µg/mL) | Reference |
| N-alkylated pyridine salts | 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [6] |
| N-alkylated pyridine salts | 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [6] |
| Pyrol-pyridine bases | 74 & 75 | Various bacteria & fungi | Moderate activity | [6] |
| Quaternary ammonium derivatives | Homologous series | Gram-positive & Gram-negative bacteria | More potent than benzalkonium chloride | [7] |
Note: MIC values represent the minimum inhibitory concentration required to inhibit microbial growth.
Enzyme Inhibitory Activity
The pyridine nucleus is a common feature in many enzyme inhibitors.[5] By modifying the substituents on the pyridine ring, analogues can be designed to target specific enzymes with high potency and selectivity. This approach has been successfully employed in the development of inhibitors for various enzyme classes, including kinases, which are critical regulators of cellular signaling pathways.[4][5]
Table 3: Enzyme Inhibitory Activity of Pyridine Analogues
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Pyridine-ureas | VEGFR-2 | 3.93 - 5.0 | (Not explicitly cited) |
| Imidazo[4,5-b]pyridines | Not specified | Potent antiproliferative activity | [8] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of novel compounds. Below are summaries of key experimental protocols commonly used in the screening of pyridine analogues.
In Vitro Anticancer Assays
MTT Assay (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Signaling Pathways and Mechanisms of Action
The biological effects of pyridine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
Cancer-Related Signaling Pathways
Many small molecule inhibitors, including those with a pyridine core, target key signaling pathways that are often dysregulated in cancer.[4][11] These pathways regulate critical cellular processes such as proliferation, survival, and angiogenesis.
Caption: Key signaling pathways in cancer targeted by small molecule inhibitors.
Experimental Workflow for Biological Activity Screening
The process of screening new chemical entities for biological activity typically follows a standardized workflow to ensure systematic and reproducible evaluation.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. investigadores.unison.mx [investigadores.unison.mx]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. apec.org [apec.org]
- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (2,5-Dibromopyridin-4-yl)methanol: A Comprehensive Guide
The proper disposal of (2,5-Dibromopyridin-4-yl)methanol is critical for ensuring laboratory safety and environmental protection. As a brominated pyridine derivative, this compound is classified as hazardous waste and requires careful handling in accordance with local, state, and federal regulations.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of any dust or vapors.[2] Work should always be conducted in a well-ventilated area or a chemical fume hood.[2][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[2] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2] The absorbed material must then be collected into a designated hazardous waste container.[3] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be handled systematically to ensure safety and compliance.
1. Waste Identification and Segregation:
-
All materials containing this compound, including the pure compound, solutions, and contaminated lab supplies (e.g., pipette tips, filter paper, gloves), must be classified as "Halogenated Organic Waste".[3][5]
-
This waste stream must be kept separate from other incompatible waste, such as strong oxidizing agents and acids.[2][4]
2. Waste Collection and Labeling:
-
Collect all waste in a designated, chemically compatible, and leak-proof container with a secure cap.[3][4]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas.[3] If it is a mixture, list all constituents and their approximate percentages.[3]
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][5] The storage location should be away from direct sunlight and heat sources.[5]
4. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
The primary method for the disposal of pyridine-based waste is high-temperature incineration.[1]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before being discarded.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]
-
After thorough rinsing, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[3]
Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (2,5-Dibromopyridin-4-yl)methanol
This document provides critical safety, handling, and disposal protocols for (2,5-Dibromopyridin-4-yl)methanol, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye damage.[1][3][4] |
| Skin Protection | - Gloves: Nitrile or butyl rubber gloves. Change gloves immediately if contaminated.[4][5] - Lab Coat: A fully-buttoned lab coat, preferably flame-retardant. | Prevents skin contact, which can cause irritation.[2][6] Contaminated clothing should be removed and washed before reuse.[3][7] |
| Respiratory Protection | Work in a certified chemical fume hood.[4][5][8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[3][8] | Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[2][8] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and prevent accidents.
Operational Plan:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[8]
-
Donning PPE: Put on all required PPE as specified in Table 1.
-
Handling: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.[8] Avoid generating dust.[9] Keep the container tightly closed when not in use.[7][10]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[6]
-
Hygiene: Wash hands thoroughly after handling the compound.[3][7] Do not eat, drink, or smoke in the laboratory.[6][7]
Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[5][10]
-
Keep containers tightly sealed to prevent contamination and leakage.[7][10]
-
Designate a specific storage area for this compound.
Table 2: Storage Conditions
| Parameter | Recommendation |
| Temperature | Cool, room temperature |
| Ventilation | Well-ventilated area[5][10] |
| Container | Tightly closed, properly labeled container[7][10] |
| Incompatibilities | Strong oxidizing agents, strong acids[6] |
Emergency and Disposal Procedures
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5]
-
Collect the absorbed material into a sealed, labeled container for disposal.[5][7]
-
Clean the spill area with a suitable solvent, followed by soap and water.[8]
-
For large spills, contact the institution's emergency response team.[8]
First Aid:
-
Inhalation: Move the individual to fresh air. Seek medical attention if breathing is difficult.[1][8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
Disposal Plan:
-
Waste Collection: All waste materials, including unused compounds and contaminated disposables (e.g., gloves, weighing paper), must be collected in a clearly labeled and sealed hazardous waste container.[8]
-
Disposal: Dispose of the chemical waste in accordance with all federal, state, and local regulations.[7][9][11] Do not dispose of it down the drain or in the regular trash.[12] Empty containers should be triple-rinsed (the first rinseate collected as hazardous waste) before disposal.[12]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. mtu.edu [mtu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
